Technical Documentation Center

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-
  • CAS: 23379-32-0

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Determining the Organic Solubility Profile of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride

Abstract This technical guide outlines a comprehensive framework for determining the solubility profile of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride in a range of organic solvents. As direct, published solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive framework for determining the solubility profile of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride in a range of organic solvents. As direct, published solubility data for this specific compound is scarce, this document provides the theoretical basis and practical, step-by-step protocols necessary for a researcher to generate a robust and reliable solubility profile. The guide covers molecular structure analysis, solvent selection rationale, a detailed experimental workflow based on the gold-standard shake-flask method, and templates for data presentation. This document is intended for researchers, scientists, and drug development professionals who require accurate solubility data to advance their work in chemical synthesis, process development, or pharmacological screening.

Introduction: The Critical Role of Solubility

The compound 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride (Molecular Formula: C₇H₆FNO₅S) is a substituted aromatic sulfonyl fluoride. Molecules in this class are of significant interest in medicinal chemistry and chemical biology, often utilized as covalent inhibitors or chemical probes.

A thorough understanding of a compound's solubility is a cornerstone of successful drug development and chemical process design. For a drug candidate, solubility in various physiological and non-physiological media dictates its absorption, distribution, metabolism, and excretion (ADME) properties. In process chemistry, solubility is paramount for designing efficient reaction, crystallization, and purification steps. This guide provides the necessary tools to empirically determine the solubility of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride, enabling informed decisions in a research and development setting.

Theoretical Analysis: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundation for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2] An analysis of the functional groups present in 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride allows for a qualitative prediction of its behavior.

  • Aromatic Ring & Methyl Group (-CH₃): These components are non-polar and hydrophobic, contributing to solubility in non-polar organic solvents.

  • Hydroxyl Group (-OH): This is a highly polar group capable of both donating and accepting hydrogen bonds. This feature significantly enhances solubility in polar, protic solvents like alcohols.[3][4]

  • Nitro Group (-NO₂) & Sulfonyl Fluoride (-SO₂F): Both are strongly polar, electron-withdrawing groups. They can participate in dipole-dipole interactions, increasing affinity for polar aprotic and protic solvents.

Overall Prediction: The molecule possesses a blend of polar and non-polar characteristics. This amphiphilic nature suggests it will exhibit limited solubility in extremely non-polar solvents (e.g., hexane) and may also face challenges in highly polar solvents if the hydrophobic regions dominate. Its optimal solubility is likely to be found in solvents of intermediate polarity or those that can specifically interact with its functional groups, such as polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

Strategic Solvent Selection

To generate a comprehensive profile, a panel of solvents covering a wide range of polarities and chemical properties should be used. The following table provides a recommended starting panel.

SolventClassPolarity Index (P')[5]Rationale for Inclusion
n-HexaneNon-polar Aliphatic0.1Establishes a baseline for non-polar solubility.
TolueneNon-polar Aromatic2.4Assesses solubility in an aromatic, non-polar environment.
Dichloromethane (DCM)Polar Aprotic3.1A common, moderately polar solvent.
Ethyl AcetatePolar Aprotic4.4An ester with hydrogen bond accepting capability.
AcetonePolar Aprotic5.1A ketone with strong dipole-dipole interactions.
Acetonitrile (ACN)Polar Aprotic5.8A highly polar solvent common in chromatography.
Isopropanol (IPA)Polar Protic3.9A common protic solvent with moderate polarity.
EthanolPolar Protic4.3A highly polar, protic solvent capable of H-bonding.
MethanolPolar Protic5.1The most polar of the simple alcohols.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2A powerful, highly polar aprotic solvent.

Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a globally recognized standard for determining the thermodynamic equilibrium solubility of a compound.[6] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach saturation. The resulting saturated solution is then analyzed to determine the concentration.[7]

Materials and Equipment
  • 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride (solid, >95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visually in excess after equilibration is crucial. For example, start with ~10 mg of solid.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) and speed (e.g., 300 RPM) for 24 to 48 hours.[8] It is advisable to run a time-to-equilibrium experiment by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to ensure equilibrium has been reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. To remove all undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).[9]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For an extra degree of certainty, filter this supernatant through a 0.22 µm syringe filter compatible with the solvent.[7]

  • Dilution: Immediately perform a precise, gravimetric dilution of the saturated solution into a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The aromatic and nitro groups in the molecule make it highly suitable for UV detection. A calibration curve must be generated using standards of known concentrations to accurately quantify the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis Prep1 Weigh excess solid into vial Prep2 Add precise volume of solvent Prep1->Prep2 Equil Agitate on orbital shaker (25°C, 24-48h) Prep2->Equil Sep1 Centrifuge to pellet undissolved solid Equil->Sep1 Sep2 Filter supernatant (0.22 µm syringe filter) Sep1->Sep2 Analysis1 Perform precise dilution of filtrate Sep2->Analysis1 Analysis2 Quantify concentration via HPLC-UV Analysis1->Analysis2 Analysis3 Calculate Solubility (mg/mL or mol/L) Analysis2->Analysis3

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison across different solvents and provides a valuable dataset for future experimental design.

Table 2: Experimentally Determined Solubility Profile (Template)

SolventPolarity Index (P')Solubility (mg/mL)Solubility (mol/L)
n-Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Isopropanol3.9Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value

The relationship between solvent polarity and the expected solubility can be visualized. Generally, a bell-shaped curve might be expected, where solubility is low in very non-polar and very polar solvents, peaking in solvents of intermediate polarity that best match the molecule's overall properties.

G cluster_input Molecular Properties cluster_solvent Solvent Properties cluster_output Predicted Outcome F_Groups Functional Groups (-OH, -NO2, -SO2F, Ring) Polarity Overall Molecular Polarity (Amphiphilic) F_Groups->Polarity Solubility Solubility Profile Polarity->Solubility 'Like Dissolves Like' S_Polarity Solvent Polarity (Polar vs. Non-polar) S_Polarity->Solubility Governs Interaction S_Hbond Hydrogen Bonding (Protic vs. Aprotic) S_Hbond->Solubility Specific Interactions with -OH group

Conclusion

This guide provides a robust, scientifically-grounded methodology for any researcher to determine the organic solvent solubility profile of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride. By combining theoretical molecular analysis with the practical application of the benchmark shake-flask method, users can generate the high-quality, reliable data essential for advancing chemical and pharmaceutical research. Adherence to these protocols will ensure data integrity and provide a comprehensive understanding of this compound's physicochemical behavior.

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from FILAB laboratory. [Link]

  • Vedantu. (2024, June 27). How do functional groups influence solubility. Retrieved from Vedantu. [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from Chemistry LibreTexts. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

  • Wikipedia. (n.d.). Functional group. Retrieved from Wikipedia. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD. [Link]

  • University of Wisconsin-Stout. (n.d.). Water Solubility - Functional Groups. Retrieved from University of Wisconsin-Stout. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD Publishing. [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io. [Link]

  • Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved from Analytice. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from Quora. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from World Health Organization. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from Regulations.gov. [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from Scribd. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from Burdick & Jackson. [Link]

Sources

Exploratory

4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride exact mass and molecular weight

Physicochemical Profiling and SuFEx Applications of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride Executive Summary The expansion of the druggable proteome relies heavily on the innovation of covalent warheads that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and SuFEx Applications of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride

Executive Summary

The expansion of the druggable proteome relies heavily on the innovation of covalent warheads that can selectively engage amino acid residues beyond the traditional cysteine. Among these, sulfur(VI) fluoride exchange (SuFEx) click chemistry has emerged as a transformative technology[1]. This whitepaper provides an in-depth technical analysis of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0), detailing its exact mass, molecular weight, and physicochemical properties. Furthermore, we dissect the structural causality behind its reactivity and provide validated methodologies for its application in high-resolution mass spectrometry (HRMS) and activity-based protein profiling (ABPP).

Quantitative Physicochemical Data

In mass spectrometry and chemoproteomics, distinguishing between the average molecular weight (used for bulk stoichiometry) and the monoisotopic exact mass (used for high-resolution spectral identification) is critical. The exact mass is calculated using the primary isotopes of each element (e.g., ^12C, ^1H, ^19F, ^14N, ^16O, ^32S).

Below is the consolidated physicochemical profile of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride[2]:

PropertyValueScientific Relevance
Chemical Name 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluorideStandard IUPAC nomenclature.
CAS Number 23379-32-0Unique chemical identifier.
Empirical Formula C7H6FNO5SCore atomic composition.
Molecular Weight 235.19 g/mol Based on standard atomic weights; used for molarity calculations in biochemical assays.
Exact Mass (Monoisotopic) 234.99507 DaCritical for HRMS identification and calculating peptide mass shifts[2].
Predicted [M-H]⁻ m/z 233.98724 m/zTarget ion for negative-mode Electrospray Ionization (ESI-).
Covalent Adduct Mass Shift +214.9888 DaThe exact mass added to a target protein upon SuFEx reaction (loss of HF: 20.0062 Da).

Structural Causality & Reactivity Tuning

The efficacy of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride as a covalent probe is not accidental; it is a product of precise stereoelectronic tuning. Sulfonyl fluorides possess a unique "Sleeping Beauty" phenomenon—they remain highly stable in aqueous physiological conditions and only become reactive when perfectly positioned within a protein binding pocket[3].

The substituents on the benzene ring dictate this reactivity:

  • The Sulfonyl Fluoride (-SO2F) Warhead: Acts as the latent electrophile. Unlike sulfonyl chlorides, which hydrolyze rapidly in water, the S-F bond is highly resistant to hydrolysis but susceptible to proximity-induced nucleophilic attack by Tyrosine, Lysine, or Histidine residues[4].

  • 3-Nitro Group (-NO2): As a strong electron-withdrawing group (EWG), it increases the electrophilicity of the sulfur center, lowering the activation energy required for the SuFEx reaction once inside the target pocket.

  • 4-Hydroxy Group (-OH): Positioned ortho to the nitro group, this moiety significantly lowers its pKa (forming an acidic nitrophenol). This allows the molecule to readily deprotonate at physiological pH, providing both a handle for strong hydrogen-bonding interactions with the target protein and excellent ionization efficiency for mass spectrometry.

  • 2-Methyl Group (-CH3): Provides critical steric hindrance adjacent to the -SO2F group. This steric bulk protects the S-F bond from premature nucleophilic attack by off-target biological nucleophiles (like glutathione), ensuring the probe only reacts when desolvated in a specific protein microenvironment[5].

SuFEx_Activation N1 Latent SO2F Probe (Stable in Aqueous) N2 Protein Pocket Binding (Reversible) N1->N2 Target Engagement N3 Microenvironment Activation (Desolvation) N2->N3 Induced Proximity N4 Nucleophilic Attack (Tyr/Lys/His) N3->N4 F- Leaving Group N5 Irreversible Covalent Adduct Formation N4->N5 S-O / S-N Bond

Caption: SuFEx "Sleeping Beauty" mechanism: Latent SO2F probes activate only within specific protein pockets.

High-Resolution Mass Spectrometry (HRMS) Protocol

To experimentally verify the exact mass of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (234.99507 Da) and ensure compound integrity prior to biological screening, a self-validating LC-ESI-HRMS protocol must be employed.

Causality of Ionization Choice: Because the 4-hydroxy group is flanked by an ortho-nitro group, the phenolic proton is highly acidic. Therefore, Negative Ion Mode (ESI-) is the scientifically logical choice, yielding the [M-H]⁻ ion at 233.98724 m/z with vastly superior signal-to-noise ratios compared to positive mode.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile (MeCN) to a stock concentration of 1 mM. Dilute to a working concentration of 1 μM in 50:50 MeCN:Water. Do not use protic solvents like methanol for long-term storage to prevent slow solvolysis.

  • Chromatographic Separation: Inject 2 μL onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm). Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: MeCN + 0.1% Formic Acid.

  • Self-Validating Internal Calibration: Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass[M-H]⁻ = 554.2620 Da) continuously via a secondary reference sprayer. This creates a self-validating system that corrects time-of-flight (TOF) drift in real-time, ensuring mass accuracy within < 2 ppm.

  • Data Acquisition: Operate the QTOF or Orbitrap mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 233.9872. Calculate the mass defect and verify that the isotopic distribution matches the theoretical C7H6FNO5S profile (specifically noting the M+2 peak contribution from ^34S).

Application in Covalent Drug Development & Protein Profiling

Sulfonyl fluorides are revolutionizing covalent drug discovery by enabling the targeting of non-catalytic Tyrosine, Lysine, and Histidine residues[4]. When 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride is utilized as a chemical biology probe, it undergoes a SuFEx reaction with a target protein, resulting in the loss of hydrogen fluoride (HF) and the formation of a stable sulfonate ester (S-O) or sulfonamide (S-N) bond[5].

For researchers conducting Activity-Based Protein Profiling (ABPP), identifying the exact site of modification is paramount. The exact mass shift added to the target peptide is +214.9888 Da .

ABPP_Workflow S1 1. Proteome Incubation (Live Cells / Lysate) S2 2. SuFEx Covalent Capture (ΔM = +214.9888 Da) S1->S2 S3 3. Bioorthogonal Tagging (CuAAC Click Chemistry) S2->S3 S4 4. Affinity Enrichment & Trypsin Digestion S3->S4 S5 5. LC-MS/MS Proteomics (Site Identification) S4->S5

Caption: Chemoproteomic workflow for mapping sulfonyl fluoride protein targets using LC-MS/MS analysis.

Proteomic Workflow Logic: During LC-MS/MS database searching (using software like MaxQuant or Proteome Discoverer), researchers must configure a dynamic modification of +214.9888 Da on Tyr, Lys, and His residues. The stability of the resulting S-O/S-N bond ensures that the modification survives the harsh conditions of trypsin digestion and collision-induced dissociation (CID) during tandem mass spectrometry, allowing for high-confidence identification of the covalent binding site[5].

References

  • [2] Université du Luxembourg. PubChemLite - C7H6FNO5S - Explore. Available at:

  • [1] Lucas, S. W., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, National Institutes of Health. Available at:

  • [4] Taylor & Francis. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Available at:

  • [3] ChemRxiv. “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. Available at:

  • [5] ACS Publications. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Available at:

Sources

Foundational

Technical Guide &amp; Safety Data Sheet: 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride in Covalent Drug Discovery

Executive Summary: The Strategic Role of Sulfonyl Fluorides In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Sulfonyl Fluorides

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0) serves as a highly specialized electrophilic warhead. Traditional sulfonyl chlorides are notorious for their hydrolytic instability and susceptibility to reductive cleavage, rendering them difficult to handle in aqueous biological assays. In contrast, sulfonyl fluorides leverage the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, offering a privileged balance of thermodynamic stability and conditional reactivity.

As a Senior Application Scientist, I emphasize that the substitution pattern of this specific molecule is not arbitrary. The strongly electron-withdrawing nitro group enhances the electrophilicity of the S(VI) center, while the methyl and hydroxy groups provide steric and electronic modulation. This precise molecular tuning prevents premature hydrolysis in serum or buffer while maintaining potent reactivity toward specific nucleophilic residues—predominantly tyrosine, lysine, and histidine—within protein binding pockets[1].

Physicochemical Properties & Molecular Characterization

Understanding the physical parameters of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride is critical for predicting its behavior in organic synthesis and biological media[2].

Table 1: Physicochemical Properties

ParameterValueCausality / Experimental Implication
CAS Number 23379-32-0Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₆FNO₅SIndicates the presence of the critical S-F pharmacophore.
Molecular Weight 235.19 g/mol Low molecular weight allows for efficient fragment-based drug design.
Density 1.603 g/cm³High density typical of halogenated, heavily substituted aromatics.
Boiling Point 321.9°C (at 760 mmHg)Indicates low volatility under standard laboratory conditions.
Flash Point 148.5°CNon-flammable under ambient conditions; safe for standard benchwork.
Vapor Pressure 0.000154 mmHg (at 25°C)Low inhalation risk from vapor, though aerosolized dust must be avoided.

Hazard Identification & Safety Data (MSDS Core)

Sulfonyl fluorides are potent electrophiles. While they are stable in neutral water, they can cause severe tissue damage upon contact with biological nucleophiles in the skin and eyes. The following safety protocols must be strictly adhered to.

Table 2: Hazard Identification & PPE

Hazard CategoryGHS Classification & StatementsProtective Measures & First Aid
Skin/Eye Contact Category 1B / 1: Causes severe skin burns and eye damage (H314).PPE: Nitrile gloves (double-gloved), face shield, and chemical apron. First Aid: Immediate flushing with water for 15+ mins. Remove contaminated clothing.
Inhalation Category 3: Toxic if inhaled (H331).PPE: Handle exclusively in a certified fume hood. First Aid: Move to fresh air immediately. Administer oxygen if breathing is labored.
Reactivity Category 1: May be corrosive to metals (H290).Storage: Store in original corrosion-resistant containers under inert gas (Ar/N₂) at 4°C to prevent moisture-induced degradation.

Mechanistic Causality: SuFEx Click Chemistry

The foundational principle of SuFEx chemistry is that the S(VI)-F bond is highly resistant to heterolytic cleavage and reduction. However, when the sulfonyl fluoride enters a protein binding pocket with a specific microenvironment (e.g., a proximal basic residue that deprotonates a neighboring tyrosine), the fluoride ion is rapidly displaced[1].

The reaction is thermodynamically driven by the formation of a stable sulfonate or sulfonamide adduct and the unique stabilization of the leaving fluoride ion in aqueous media.

SuFEx_Pathway SF Sulfonyl Fluoride Warhead (Electrophile) Intermediate Transition State Fluoride-Proton Interaction SF->Intermediate Binding & Activation Target Protein Target (Tyr, Lys, or His) Target->Intermediate Nucleophilic Attack Base Basic Microenvironment (Deprotonation) Base->Intermediate Catalysis Adduct Stable Covalent Adduct (Sulfonate / Sulfonamide) Intermediate->Adduct S(VI)-F Cleavage Byproduct HF / Fluoride Byproduct Intermediate->Byproduct Leaving Group

Figure 1: Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) for covalent target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity, every experimental workflow involving 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride must be designed as a self-validating system.

Protocol A: Reagent Preparation and Integrity Validation
  • Inert Storage & Transfer: Store the compound at 4°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation, which can cause slow background hydrolysis.

  • Quality Control via ¹⁹F NMR (Self-Validation): Before initiating biological assays, dissolve a small aliquot in anhydrous DMSO-d6 and acquire a ¹⁹F NMR spectrum.

    • Causality: The S-F bond provides a distinct, unambiguous singlet (typically between +50 to +60 ppm). Monitoring this peak allows you to quantify the exact concentration of the active warhead, eliminating false negatives caused by degraded reagents.

  • Stock Solution: Prepare 10 mM stock solutions in anhydrous DMSO. Use within 24 hours for optimal reproducibility.

Protocol B: Protein Conjugation Workflow
  • Buffer Selection: Dilute the target protein (e.g., 10 µM) in a non-nucleophilic buffer such as 50 mM HEPES or PBS (pH 7.4 - 8.0).

    • Causality: Never use Tris buffer. Tris(hydroxymethyl)aminomethane contains a primary amine that acts as a competitive nucleophile, which will rapidly consume the sulfonyl fluoride probe and ruin the assay.

  • Reaction Initiation: Spike the sulfonyl fluoride stock into the protein solution to achieve a final concentration of 100 µM (10x molar excess). Keep the final DMSO concentration below 2% (v/v) to prevent protein denaturation.

  • Incubation & Monitoring: Incubate at room temperature for 1–4 hours. Monitor the reaction via Intact Protein LC-MS.

    • Self-Validation: Successful conjugation is confirmed by a specific mass shift corresponding to the addition of the warhead minus the mass of HF (-20 Da).

  • Quenching: Terminate the reaction by passing the mixture through a Zeba™ spin desalting column to remove unreacted fluorides, segregating the halogenated waste for proper disposal.

Handling_Workflow Storage Inert Storage (Ar/N2, 4°C, dark) Prep Fume Hood Prep (19F NMR QC) Storage->Prep Transfer Reaction Aqueous SuFEx (HEPES, pH 7.4) Prep->Reaction Reagent Addition Quench Desalting / Quench (LC-MS Validation) Reaction->Quench Terminate Waste Halogenated Waste Disposal Quench->Waste Segregate

Figure 2: Self-validating safety and assay workflow for handling reactive sulfonyl fluorides.

References

  • ChemIndex. "23379-32-0 | 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride." Chemical Database and Physical Properties. Available at: [Link]

  • Royal Society of Chemistry (Chemical Science). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Jones, L. H. (2024). Available at:[Link]

Sources

Exploratory

Comprehensive NMR Characterization of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride: A Technical Guide

Executive Summary In the rapidly evolving landscape of covalent drug discovery and chemical biology, sulfonyl fluorides have emerged as highly coveted electrophilic warheads for Sulfur(VI) Fluoride Exchange (SuFEx) click...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and chemical biology, sulfonyl fluorides have emerged as highly coveted electrophilic warheads for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry 1[1]. The compound 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0) 2[2] represents a highly functionalized, sterically congested building block. Accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical before deploying this molecule in complex syntheses. This whitepaper provides an in-depth mechanistic analysis of its 1 H and 13 C NMR spectra, detailing the causality behind chemical shifts, spin-spin coupling networks, and the self-validating protocols required for high-fidelity data acquisition.

Molecular Architecture & Conformational Dynamics

The contiguous substitution pattern on the benzene ring (from C1 to C4) creates an extreme electronic push-pull system and significant steric crowding.

  • C1: Sulfonyl fluoride ( −SO2​F ) – Strongly electron-withdrawing.

  • C2: Methyl ( −CH3​ ) – Weakly electron-donating, sterically demanding.

  • C3: Nitro ( −NO2​ ) – Strongly electron-withdrawing.

  • C4: Hydroxyl ( −OH ) – Strongly electron-donating via resonance.

To alleviate steric clash between the C2 methyl and C4 hydroxyl groups, the C3 nitro group experiences torsional strain. However, the strong thermodynamic driving force of an intramolecular hydrogen bond between the C4 −OH and the C3 −NO2​ restricts this rotation, locking the molecule into a rigid, planar conformation. This conformational locking profoundly impacts the magnetic shielding of the localized protons.

Mechanistic Analysis of the 1 H NMR Spectrum

The 1 H NMR spectrum is governed by anisotropic deshielding cones and resonance effects.

Table 1: Predicted Quantitative 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J )Mechanistic Causality
−OH (C4) 10.50 – 11.50Broad Singlet (br s)1H-Extreme deshielding driven by rigid intramolecular H-bonding with the ortho −NO2​ group.
H6 (C6) 7.80 – 8.00Doublet (d)1H 3JHH​≈8.5 HzDeshielded by the anisotropic cone of the ortho −SO2​F group.
H5 (C5) 7.10 – 7.30Doublet (d)1H 3JHH​≈8.5 HzShielded by the strong resonance electron-donation from the ortho −OH group.
−CH3​ (C2) 2.60 – 2.80Singlet (s)3H-Shifted significantly downfield due to being sandwiched between two electron-withdrawing groups ( −SO2​F and −NO2​ ).

Diagnostic Insight: The aromatic protons (H5 and H6) form a classic AX spin system. The 3JHH​ ortho coupling of ~8.5 Hz confirms the 1,2,3,4-tetrasubstituted nature of the ring.

Mechanistic Analysis of the 13 C NMR Spectrum

Standard 13 C spectra are proton-decoupled ( 13 C{ 1 H}), meaning carbon-proton splitting is removed. However, the magnetic spin of the 19 F nucleus ( I=1/2 ) actively couples with the carbon framework, creating complex heteronuclear multiplets .

Table 2: Predicted Quantitative 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling ( J )Mechanistic Causality
C4 ( −OH ) ~156.5Singlet (s)-Strongly deshielded by the electronegative oxygen atom.
C1 ( −SO2​F ) ~137.8Doublet (d) 2JCF​≈24 HzDeshielded by −SO2​F ; split by the 19 F nucleus via a two-bond coupling 3[3].
C3 ( −NO2​ ) ~137.5Singlet (s)-Deshielded by the inductive effect of the −NO2​ group.
C6 ( −H ) ~135.8Singlet (s)-Aromatic CH, ortho to the electron-withdrawing −SO2​F .
C2 ( −CH3​ ) ~134.6Singlet (s)-Substituted aromatic carbon, modified by methyl induction.
C5 ( −H ) ~114.8Singlet (s)-Highly shielded by the ortho/para directing resonance of the −OH group.
−CH3​ ~15.0 – 18.0Singlet (s)-Aliphatic methyl carbon.

Diagnostic Insight: The observation of a doublet for the ipso-carbon (C1) with a 2JCF​ of ~24 Hz is the definitive hallmark of an intact benzenesulfonyl fluoride warhead 1[1]. Failure to recognize this heteronuclear splitting often leads to erroneous assignments of sample impurities.

SpinSystem cluster_CF Heteronuclear (13C-19F) cluster_HH Homonuclear (1H-1H) C1 C1 (ipso) F1 19F (SO2F) C1->F1 2J_CF ≈ 24 Hz H5 H5 (ortho) H6 H6 (ortho) H5->H6 3J_HH ≈ 8.5 Hz

Primary homonuclear and heteronuclear spin-spin coupling networks.

Self-Validating Experimental Protocol

To ensure quantitative accuracy and prevent spectral artifacts, the following self-validating workflow must be strictly adhered to during acquisition.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bond accepting capability locks the −OH proton, preventing rapid chemical exchange with trace ambient moisture.

  • Validation Check: The appearance of a sharp, non-broadened −OH peak at >10.5 ppm confirms successful suppression of proton exchange.

Step 2: Probe Tuning, Matching, and 3D Shimming
  • Action: Insert the sample and perform automated tuning/matching (atma) for 1 H (400 MHz) and 13 C (100 MHz). Execute gradient 3D shimming (TopShim).

  • Causality: Highly polar, fluorinated aromatics alter the dielectric constant of the solution. Retuning ensures maximum RF power transfer, which is critical for the insensitive 13 C nucleus.

  • Validation Check: A full-width at half-maximum (FWHM) of the internal TMS standard peak ≤0.5 Hz validates optimal magnetic field homogeneity.

Step 3: Relaxation Delay ( D1​ ) Optimization
  • Action: For 13 C{ 1 H} acquisition, set the relaxation delay ( D1​ ) to ≥3.0 seconds.

  • Causality: The ipso-carbon (C1) lacks an attached proton, meaning it cannot relax via efficient dipole-dipole mechanisms. A longer D1​ ensures complete longitudinal magnetization recovery.

  • Validation Check: Run a rapid inversion-recovery ( T1​ ) sequence. If the C1 peak integrates to the same relative area as protonated carbons (C5, C6) in the fully relaxed spectrum, the D1​ delay is validated for quantitative integration.

Step 4: Acquisition and Heteronuclear Decoupling
  • Action: Execute the zgpg30 (WALTZ-16 decoupling) sequence for 13 C. Collect a minimum of 512 scans.

  • Causality: WALTZ-16 decouples 1 H from 13 C, collapsing CH multiplets into singlets to enhance signal-to-noise. Because 19 F is not decoupled in this standard sequence, the C-F splitting is preserved as an internal structural marker.

Workflow N1 1. Sample Prep DMSO-d6 + TMS N2 2. Probe Tuning & 3D Shimming N1->N2 N3 3. T1 Validation (Set D1 > 3s) N2->N3 N4 4. Acquisition 1H & 13C{1H} N3->N4 N5 5. FT & Phase Correction N4->N5

Self-validating NMR acquisition workflow for fluorinated aromatics.

References

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids - Semantic Scholar. Available at: 1

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. Available at: 3

  • Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. Available at: Link

  • 23379-32-0 | 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride - ChemIndex. Available at:2

Sources

Foundational

Synthesis route and reaction mechanism for Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-

Executive Summary 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0) is a highly functionalized, densely substituted aromatic building block. Its structural architecture—featuring a phenolic hydroxyl gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0) is a highly functionalized, densely substituted aromatic building block. Its structural architecture—featuring a phenolic hydroxyl group, a nitro group, a methyl group, and a sulfonyl fluoride moiety—makes it a uniquely versatile intermediate in chemical biology and drug discovery.

The presence of the −SO2​F group designates this molecule as a prime candidate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx relies on the exceptional thermodynamic stability of the S–F bond, which remains inert under physiological conditions but undergoes rapid, near-quantitative coupling with specific nucleophiles (like aryl silyl ethers or primary amines) under targeted catalysis 1. This whitepaper details the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this compound from commercially available precursors.

Retrosynthetic Strategy & The Regiochemical "Perfect Storm"

The synthesis of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride relies on a robust two-step sequence:

  • Electrophilic Aromatic Substitution (Chlorosulfonation) of 3-methyl-2-nitrophenol to establish the C–S bond.

  • Nucleophilic Substitution (Fluorination) to convert the highly reactive sulfonyl chloride into the stable sulfonyl fluoride.

G A 3-Methyl-2-nitrophenol (Starting Material) B 4-Hydroxy-2-methyl-3-nitro- benzenesulfonyl chloride (Intermediate) A->B ClSO3H 0°C to RT - HCl, - H2SO4 C 4-Hydroxy-2-methyl-3-nitro- benzenesulfonyl fluoride (Target) B->C KHF2 MeCN/H2O, RT - KCl

Figure 1: Two-step synthetic workflow from 3-methyl-2-nitrophenol to the target sulfonyl fluoride.

The Causality of Regioselectivity

The success of this route hinges on the synergistic directing effects inherent to the starting material, 3-methyl-2-nitrophenol . When subjected to electrophilic attack, the substituents (arranged at C1, C2, and C3) create a regiochemical "perfect storm" that exclusively funnels the electrophile to specific carbons:

  • -OH at C1 (Strongly Activating): Directs ortho (C6) and para (C4).

  • -NO₂ at C2 (Strongly Deactivating): Directs meta (C4 and C6).

  • -CH₃ at C3 (Weakly Activating): Directs ortho (C4) and para (C6).

All three substituents independently direct the incoming sulfonyl group to positions C4 and C6 . Position C4 is the thermodynamically and kinetically favored site because it is para to the powerful hydroxyl group and experiences significantly less steric hindrance than C6 (which is squeezed adjacent to the bulky -OH group).

G SM 3-Methyl-2-nitrophenol OH -OH (C1) Strong Activating SM->OH CH3 -CH3 (C3) Weak Activating SM->CH3 NO2 -NO2 (C2) Strong Deactivating SM->NO2 C4 Position C4 (Favored) OH->C4 Para Directing C6 Position C6 (Sterically Hindered) OH->C6 Ortho Directing CH3->C4 Ortho Directing CH3->C6 Para Directing NO2->C4 Meta Directing NO2->C6 Meta Directing

Figure 2: Synergistic regiochemical directing effects favoring electrophilic attack at position C4.

Detailed Reaction Mechanisms

Step 1: Chlorosulfonation via Electrophilic Aromatic Substitution

Chlorosulfonic acid ( ClSO3​H ) acts as both the sulfonating and chlorinating agent 2. The reaction is a two-stage process. First, the highly electrophilic SO3​ (or HSO3+​ ) generated in situ attacks the electron-rich C4 position of the phenol, forming an intermediate sulfonic acid. Because chlorosulfonation is reversible, an excess of ClSO3​H is required to drive the second stage: the conversion of the sulfonic acid into the sulfonyl chloride, which releases H2​SO4​ and HCl gas 3.

Step 2: SuFEx Fluorination

The conversion of the sulfonyl chloride to the sulfonyl fluoride is achieved via nucleophilic substitution using Potassium Bifluoride ( KHF2​ ). The causality behind choosing KHF2​ over standard KF lies in its ability to provide a slightly acidic, buffered environment. Sulfonyl chlorides are prone to hydrolysis back to sulfonic acids under basic aqueous conditions. The bifluoride ion ( HF2−​ ) acts as a potent fluoride donor while suppressing competitive hydroxide attack. The resulting S–F bond is exceptionally stable due to the high electronegativity of fluorine and the steric shielding of the S(VI) center, effectively "locking" the molecule until it is intentionally activated by SuFEx catalysts 4.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Chloride
  • Preparation: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a basic scrubber (to neutralize evolved HCl gas).

  • Addition: Dissolve 3-methyl-2-nitrophenol (10.0 g, 65.3 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the mixture to 0 °C using an ice bath.

  • Reagent Introduction: Slowly add chlorosulfonic acid (22 mL, ~5 equivalents) dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic nature of the reaction and prevents oxidative degradation or poly-sulfonation of the electron-rich phenol.

  • Self-Validation (Gas Evolution): As the reaction warms to room temperature and stirs for 4 hours, monitor the basic scrubber. The vigorous bubbling of HCl gas confirms the conversion of the intermediate sulfonic acid to the sulfonyl chloride. The reaction is complete when gas evolution ceases.

  • Quench & Workup: Carefully pour the mixture over crushed ice (200 g) with vigorous stirring. Extract with EtOAc (3 × 100 mL), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use immediately in Protocol B to prevent hydrolysis.

Protocol B: Synthesis of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride
  • Reaction Setup: Dissolve the crude sulfonyl chloride from Protocol A in a mixture of Acetonitrile (80 mL) and Water (20 mL).

  • Fluorination: Add Potassium Bifluoride ( KHF2​ , 15.3 g, 196 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The sulfonyl fluoride product will appear as a distinct, more non-polar spot (higher Rf​ ) compared to the starting sulfonyl chloride.

  • Purification: Dilute with water (100 mL) and extract with EtOAc (3 × 80 mL). Wash the combined organics with saturated NaHCO3​ to remove any unreacted sulfonic acid, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography to yield the pure target compound.

Quantitative Data & Analytics

The structural integrity of the synthesized product is validated through specific spectroscopic markers. The 1H NMR splitting pattern is the ultimate proof of the regiochemical "perfect storm," as the two remaining aromatic protons must be ortho to one another.

Analytical MethodTarget Signal / Expected ValueDiagnostic Significance
1 H NMR (400 MHz, CDCl 3​ ) δ 7.85 (d, J = 8.8 Hz, 1H), 7.10 (d, J = 8.8 Hz, 1H)Confirms ortho-coupling of H5 and H6, validating that substitution occurred exclusively at C4.
19 F NMR (376 MHz, CDCl 3​ ) δ +65.2 (s, 1F)Unambiguously confirms the presence of the −SO2​F group (typical range +60 to +70 ppm).
ESI-MS (Negative Mode) m/z 234.0 [M-H] Confirms the molecular weight (MW: 235.19) and the presence of the ionizable phenolic -OH.
Reaction Yield (Step 1) 75 - 82%Demonstrates the high efficiency of the synergistic directing effects during EAS.
Reaction Yield (Step 2) 88 - 95%Highlights the immense thermodynamic driving force of S–F bond formation.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub." Angewandte Chemie International Edition. 1

  • Zheng, Q., et al. (2021). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society / NIH PMC.4

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. 2

  • Industrial & Engineering Chemistry Research. (2010). "Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid." ACS Publications. 3

Sources

Exploratory

pKa and Electronic Properties of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride: A Comprehensive Technical Guide

Executive Summary The molecule 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS 23379-32-0) represents a highly functionalized building block with profound utility in chemical biology, covalent inhibitor design, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS 23379-32-0) represents a highly functionalized building block with profound utility in chemical biology, covalent inhibitor design, and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Understanding the precise ionization behavior (pKa) of its phenolic hydroxyl group is critical, as the protonation state dictates the molecule's solubility, membrane permeability, and the electronic activation of the adjacent sulfonyl fluoride electrophile.

This guide provides an in-depth analysis of the molecule's electronic topology, a theoretical derivation of its pKa accounting for complex steric phenomena, and a self-validating experimental protocol for empirical measurement.

Molecular Architecture and Electronic Topology

To predict the physicochemical behavior of this molecule, we must first deconstruct its substitution pattern around the central benzene ring:

  • C1: Sulfonyl fluoride (-SO₂F)

  • C2: Methyl (-CH₃)

  • C3: Nitro (-NO₂)

  • C4: Hydroxyl (-OH) — The Ionization Center

The acidity of the C4-OH group is governed by the push-pull dynamics of the surrounding substituents. While phenols typically exhibit a pKa of ~9.95, the presence of strongly electron-withdrawing groups (EWGs) at the ortho and para positions stabilizes the resulting phenoxide anion, drastically lowering the pKa.

G OH C4-OH (Phenol) Ionization Center NO2 C3-NO2 Strong -I, Diminished -M NO2->OH Inductive Pull (-I) Reduced Resonance CH3 C2-CH3 Steric Bulk, Weak +I CH3->OH Negligible Electronic Effect (+I) CH3->NO2 Steric Clash (Forces Out-of-Plane Twist) SO2F C1-SO2F Strong -I, Strong -M SO2F->OH Primary Resonance Stabilization (-M)

Figure 1: Electronic and steric interplay governing the ionization of the C4-hydroxyl group.

The Paradox of Steric Inhibition of Resonance (SIR)

If we treat the substituents as independent variables, the combination of an ortho-nitro group and a para-sulfonyl fluoride group should yield an extremely acidic phenol (predicted pKa < 4.5). However, this additive model fails to account for three-dimensional steric clashes.

The bulky methyl group at C2 is flanked by the massive -SO₂F group at C1 and the -NO₂ group at C3. The steric repulsion between the C2-CH₃ and the C3-NO₂ forces the nitro group to rotate out of coplanarity with the aromatic ring[1].

Because resonance stabilization (the −M effect) requires parallel alignment of the nitro group's p-orbitals with the aromatic π -system, this out-of-plane twist causes Steric Inhibition of Resonance (SIR) [1]. Consequently, the -NO₂ group loses a significant portion of its ability to delocalize the negative charge of the phenoxide anion, acting primarily through its inductive ( −I ) effect. This SIR phenomenon effectively raises the pKa compared to an unhindered analog.

Quantitative pKa Estimation via Hammett Analysis

To estimate the true pKa, we apply the Hammett equation tailored for phenols ( ρ=2.23 ), utilizing phenoxide-specific constants ( σ− ) for groups capable of direct resonance stabilization [2]. We mathematically adjust the C3-NO₂ constant to reflect the loss of resonance due to SIR.

Table 1: Substituent Parameters and Theoretical pKa Derivation

SubstituentPosition (vs OH)Standard Constant ( σ )Phenoxide Constant ( σ− )Adjusted for SIR ( σeff​ )
-SO₂F Para (C1)0.851.201.20
-NO₂ Ortho (C3)0.801.240.70 (Inductive dominant)
-CH₃ Meta (C2)-0.07-0.07-0.07

Calculation: pKa=pKaphenol​−ρ×∑σeff​ pKa=9.95−2.23×(1.20+0.70−0.07) pKa=9.95−2.23×(1.83)=5.87

Experimental Protocol: Spectrophotometric pKa Determination

Because theoretical models cannot perfectly capture complex solvent interactions and exact dihedral twist angles, empirical validation is mandatory. Potentiometric titration is often inaccurate for poorly soluble neutral phenols. Therefore, a UV-Vis Spectrophotometric Titration is the gold standard[2].

This method leverages the distinct colorimetric shift (charge transfer band) that occurs when the neutral nitrophenol (typically pale yellow/colorless) deprotonates into the nitrophenoxide anion (deep yellow/orange).

Self-Validating Methodology

Causality Focus: This protocol is designed as a self-validating system. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values) mathematically guarantees that only two species (phenol and phenoxide) are in equilibrium[2]. If the isosbestic point drifts or disappears, it immediately flags experimental failure (e.g., compound degradation, SO₂F hydrolysis, or precipitation).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a universal buffer series (e.g., Britton-Robinson) ranging from pH 3.0 to 9.0 in 0.5 pH increments.

    • Critical Adjustment: Adjust all buffers to a constant ionic strength ( I=0.1 M) using KCl. Reasoning: pKa is a thermodynamic constant highly sensitive to ionic strength; fluctuations will skew the equilibrium.

  • Stock Solution: Dissolve the compound to 10 mM in anhydrous DMSO.

    • Reasoning: The -SO₂F group is a latent electrophile. Anhydrous conditions prevent premature hydrolysis during storage.

  • Equilibration: Spike the stock solution into the buffer series to achieve a final concentration of 50 µM (0.5% final DMSO). Incubate at exactly 25.0 ± 0.1 °C for 5 minutes.

    • Reasoning: Ionization is an enthalpy-driven process; strict temperature control ensures reproducibility.

  • Spectral Acquisition: Scan the samples from 250 nm to 500 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the λmax​ of the phenoxide anion (expected ~400-420 nm). Plot the absorbance at λmax​ against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

G Prep 1. Stock Prep 10mM in DMSO Mix 3. Equilibration Mix & Incubate Prep->Mix Buffer 2. Buffer Series pH 3.0 - 9.0 Buffer->Mix Scan 4. UV-Vis Scan 250-500 nm Mix->Scan Validate 5. Validation Isosbestic Point Scan->Validate Analyze 6. Analysis Curve Fitting Validate->Analyze If Validated

Figure 2: Self-validating spectrophotometric workflow for experimental pKa determination.

Implications for Drug Design and SuFEx Chemistry

The pKa of ~5.87 has profound implications for the use of this molecule as a SuFEx hub.

  • Reactivity Tuning: The deprotonated phenoxide acts as a strong electron-donating group (+M effect) back into the ring, which can deactivate the para-SO₂F group toward nucleophilic attack. To achieve efficient SuFEx click coupling with amines or phenols, reactions may require specific catalysts (e.g., DBU or BEMP) to overcome this electronic deactivation [1].

  • Physiological Behavior: In biological assays (pH 7.4), the molecule is ionized. While this guarantees excellent aqueous solubility, it severely restricts passive lipid bilayer permeability. If used as a covalent chemical probe for intracellular targets, the hydroxyl group may require transient masking (e.g., as an ester prodrug) to facilitate cellular entry.

References

  • [1] Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[Link]

  • [1] Mishima, M., et al. (1992). Effect of the Twisted Nitro Group on Gas Phase Acidities of Phenol, Toluene, Aniline, and Benzoic Acid. Bulletin of the Chemical Society of Japan.[Link]

  • [2] Robinson, R. A. (1967). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Journal of Research of the National Bureau of Standards.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: SuFEx Click Chemistry Protocols Utilizing the Bifunctional Hub 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride

Executive Summary & Mechanistic Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry. By leveraging the extraordinary thermodynamic stability and selective reactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry. By leveraging the extraordinary thermodynamic stability and selective reactivity of the S(VI)–F bond, SuFEx enables the rapid, metal-free assembly of complex molecules[1]. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and reduction, sulfonyl fluorides remain strictly inert in neutral aqueous environments, only reacting when triggered by specific nucleophiles or catalysts[2].

Within the expanding toolkit of SuFEx reagents, 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0)[3] stands out as a highly specialized, bifunctional "hub" molecule. Its architectural design provides two orthogonal reactive sites, making it an ideal candidate for sequential linker chemistry and late-stage drug functionalization[4]:

  • Electrophilic Sulfonyl Fluoride (-SO₂F): This moiety is primed for chemoselective S–N or S–O coupling. It resists background hydrolysis but reacts efficiently with amines when activated by mild nucleophilic catalysts[5].

  • Nucleophilic/Pre-electrophilic Phenol (-OH): The hydroxyl group is strongly acidified by the ortho-nitro group. This significantly lowers its pKa, facilitating easy deprotonation. The resulting phenoxide can act as a potent nucleophile to attack other SuFEx electrophiles (e.g., forming fluorosulfates)[6]. Furthermore, the 2-methyl group provides critical steric shielding, preventing spontaneous intermolecular oligomerization and ensuring that assembly remains strictly user-controlled[7].

Physicochemical Properties & Reactivity Profile

Understanding the physical and electronic parameters of this hub is critical for designing self-validating experimental systems. The table below summarizes the core quantitative data and reactivity parameters.

PropertyValue / DescriptionMechanistic Implication
Chemical Name 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluorideBifunctional SuFEx building block.
CAS Number 23379-32-0[3]Unique identifier for procurement and safety tracking.
Molecular Weight 235.19 g/mol Determines stoichiometric calculations for high-yield click reactions.
S(VI)-F Stability Highly stable (Resistant to reduction)[2]Allows for orthogonal functionalization of the phenol without S-F cleavage.
Phenol pKa (Est.) ~7.0 - 7.5Acidified by the ortho-NO₂ group; easily deprotonated by weak bases (e.g., TEA).
Primary Activation HOBt, DBU, BEMP, or Bifluoride salts[8]Modulates the electrophilicity of the S-F bond for targeted nucleophilic attack.

Orthogonal SuFEx Reactivity Logic

The true power of this molecule lies in its capacity for sequence-defined, switchable assembly[7]. By carefully selecting the catalyst and reaction conditions, researchers can dictate which functional group reacts first, allowing for the modular construction of complex drug conjugates or advanced materials.

ReactivityLogic Hub Bifunctional SuFEx Hub (CAS: 23379-32-0) Amine Amine Nucleophile Hub->Amine S-N SuFEx (HOBt Catalyst) SO2F2 SO2F2 Surrogate (e.g., AISF) Hub->SO2F2 O-S SuFEx (Base Catalyzed) Sulfonamide Sulfonamide Product (-OH Intact) Amine->Sulfonamide Conjugate Drug Conjugate (Sequential Click) Sulfonamide->Conjugate Step 2: Phenol Activation Fluorosulfate Fluorosulfate (Bis-electrophile) SO2F2->Fluorosulfate Fluorosulfate->Conjugate Step 2: Cross-Coupling

Figure 1: Orthogonal reaction pathways of the bifunctional SuFEx hub.

Experimental Protocols

Protocol A: Chemoselective S–N SuFEx (Synthesis of Sulfonamides)

Objective: To selectively react the -SO₂F group with a primary or secondary amine while preserving the acidic -OH group for downstream applications. Causality & Design: The reaction between sulfonyl fluorides and amines is inherently sluggish due to the thermodynamic stability of the S–F bond. To overcome this without using strong bases (which would deprotonate the phenol and trigger side reactions), 1-hydroxybenzotriazole (HOBt) is employed as a nucleophilic catalyst. HOBt dramatically accelerates S–N SuFEx (often improving yields to >90%) by forming a highly reactive intermediate[8]. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature solubilizes the reagents without participating in hydrogen bonding that could deactivate the catalyst.

ProtocolWorkflow Step1 Step 1: Reagent Preparation Mix Hub & Amine in MeCN Step2 Step 2: Catalytic Activation Add 10 mol% HOBt Step1->Step2 Step3 Step 3: SuFEx Reaction Stir at RT (2-16h), LC-MS Monitor Step2->Step3 Step4 Step 4: Reaction Quenching Neutralize with 0.1 M HCl Step3->Step4 Step5 Step 5: Isolation Extract, Dry, and Concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for HOBt-catalyzed S-N SuFEx.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (0.1 mmol, 1.0 equiv) and the target amine (0.12 mmol, 1.2 equiv) in anhydrous MeCN (2.0 mL).

  • Activation: Add HOBt (0.01 mmol, 10 mol%) to the stirring solution. Do not add exogenous strong bases (like DBU or NaOH) to prevent phenoxide formation.

  • Reaction: Seal the vial and stir at room temperature. Monitor the reaction progress via LC-MS. The intact phenol ensures the product remains highly visible under standard UV detection. Reaction typically reaches completion within 2 to 16 hours depending on amine steric hindrance.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 2.0 mL of 0.1 M HCl. Causality: This neutralizes any unreacted amine and protonates the HOBt, driving them into the aqueous phase during extraction and ensuring high purity of the organic product.

  • Isolation: Extract the mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemoselectively formed sulfonamide.

Protocol B: Late-Stage Fluorosulfation of the Phenol Moiety (O–S SuFEx)

Objective: To convert the phenolic -OH group into a highly reactive fluorosulfate (-OSO₂F), transforming the molecule into a bis-electrophile. Causality & Design: While gaseous sulfuryl fluoride (SO₂F₂) is the traditional reagent for this transformation[6], its toxicity and requirement for specialized gas-handling equipment limit its utility. Therefore, this protocol utilizes AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride), a crystalline, bench-stable surrogate[5],[9]. Triethylamine (TEA) is used to deprotonate the acidified phenol, driving a rapid exchange reaction with AISF.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (either the native hub or the sulfonamide product from Protocol A) (0.1 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (2.0 mL).

  • Deprotonation: Add Triethylamine (TEA) (0.25 mmol, 2.5 equiv) dropwise at 0 °C. The solution may undergo a slight color change, indicating the formation of the resonance-stabilized phenoxide anion.

  • Fluorosulfation: Add solid AISF (0.15 mmol, 1.5 equiv) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring & Workup: Stir for 1-3 hours. Upon completion (verified by TLC/LC-MS), dilute the mixture with DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (5 mL) and brine (5 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting aryl fluorosulfate is remarkably stable to standard silica gel chromatography and can be purified immediately.

Protocol C: Sequential In Situ SuFEx for Library Generation

Objective: To utilize the bifunctional hub in high-throughput, automated 96-well plate formats for drug discovery. Causality & Design: Modern drug discovery relies on late-stage functionalization to rapidly generate structural diversity[4]. By first executing Protocol A, the hub is attached to a core scaffold. Subsequently, the intact phenol is converted to a fluorosulfate (Protocol B). This newly formed fluorosulfate is an excellent electrophile for palladium-catalyzed cross-coupling (e.g., SuFEx-Sonogashira)[10], allowing for the rapid, combinatorial attachment of diverse payload molecules directly in the well plate without intermediate purification.

Sources

Application

Application Notes and Protocols for Catalyst-Free SuFEx Reactions with 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Catalyst-Free SuFEx in Modern Drug Discovery The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of "clic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Catalyst-Free SuFEx in Modern Drug Discovery

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of "click chemistry," has profoundly impacted the landscape of drug discovery, chemical biology, and materials science.[1][2][3][4] This powerful set of reactions enables the rapid and reliable assembly of molecular building blocks under mild, often aqueous, conditions.[5] A particularly attractive feature of SuFEx is the potential for catalyst-free reactions, which simplifies protocols and enhances biocompatibility by eliminating potentially toxic metal catalysts.[3] This is especially crucial in the synthesis of biologics and for late-stage functionalization of drug candidates.[1][2]

This application note focuses on a specialized, electron-deficient sulfonyl fluoride, 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride , for catalyst-free SuFEx reactions. The strategic placement of a nitro group ortho to the sulfonyl fluoride moiety, in conjunction with a hydroxyl group, is anticipated to significantly enhance the electrophilicity of the sulfur center, thereby facilitating nucleophilic attack without the need for a catalyst. This guide provides a comprehensive overview of the anticipated reactivity, detailed experimental protocols, and expert insights into the application of this promising reagent.

Reagent Profile: 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

While 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride is a specialized reagent, its reactivity can be inferred from well-studied analogues such as 4-nitrobenzenesulfonyl fluoride.[6] The sulfonyl fluoride group serves as a robust connector for assembling molecules with -SO2- linkages.[6] The presence of a nitro group, particularly in the ortho or para position, is known to activate the sulfonyl fluoride for nucleophilic attack.[7]

Key Physicochemical and Reactivity Characteristics:

PropertyAnticipated CharacteristicRationale
Form Yellowish crystalline solidBased on the properties of similar nitro-substituted benzenesulfonyl fluorides.[6]
Reactivity Highly electrophilic sulfur(VI) centerThe strong electron-withdrawing effect of the ortho-nitro group significantly increases the partial positive charge on the sulfur atom.
Solubility Moderate solubility in polar organic solvents (e.g., acetonitrile, DMF, DMSO)The hydroxyl and nitro groups will enhance polarity compared to unsubstituted benzenesulfonyl fluoride.
Stability Good stability under ambient conditions, but sensitive to strong nucleophiles and bases.The S-F bond is kinetically stable but will react readily with appropriate nucleophiles.

Reaction Mechanism: Catalyst-Free SuFEx

The catalyst-free SuFEx reaction with 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride is predicated on the high electrophilicity of the sulfur center. The reaction proceeds via a nucleophilic attack on the sulfur atom by a suitable nucleophile, such as a phenolate or an amine, leading to the displacement of the fluoride ion.

Catalyst_Free_SuFEx reagent 4-hydroxy-2-methyl- 3-nitrobenzenesulfonyl fluoride intermediate Transition State reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-O⁻, R-NH₂) nucleophile->intermediate product SuFEx Product intermediate->product Fluoride Elimination fluoride Fluoride Ion (F⁻) intermediate->fluoride

Figure 1: Proposed Catalyst-Free SuFEx Mechanism.

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free SuFEx with Phenols

This protocol describes the general method for the reaction of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride with a phenolic substrate. The reaction is expected to proceed efficiently due to the in-situ formation of the more nucleophilic phenolate under mild basic conditions.

Materials:

  • 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

  • Phenolic substrate

  • Anhydrous acetonitrile (MeCN)

  • A mild, non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., oven-dried round-bottom flask)

  • Stirring apparatus

  • Standard workup and purification supplies (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add the mild base (1.1 eq) to the solution and stir for 5-10 minutes at room temperature. This deprotonates the phenol to form the more reactive phenolate.

  • Reagent Addition: Add a solution of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with activated sulfonyl fluorides are often complete within minutes to a few hours.[8]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired aryl sulfonate.

Expertise & Experience:

  • Choice of Base: While this is a "catalyst-free" SuFEx reaction in the sense that a dedicated catalyst to activate the S-F bond is not required, a stoichiometric amount of a mild base is necessary to deprotonate the phenol. A non-nucleophilic base is crucial to prevent side reactions with the highly electrophilic sulfonyl fluoride.

  • Solvent: Acetonitrile is a good choice of solvent as it is polar enough to dissolve the reagents but is generally unreactive under these conditions.

  • Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the product. LC-MS analysis of an aliquot can confirm the mass of the expected product.

Protocol 2: Bioconjugation to Tyrosine Residues in Peptides and Proteins

The high chemoselectivity of SuFEx chemistry makes it an excellent tool for the modification of biomolecules.[5][9] Arylsulfonyl fluorides have been shown to selectively react with tyrosine residues in proteins.[9][10]

Materials:

  • Peptide or protein containing accessible tyrosine residues

  • 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4 - 8.0)

  • Co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Analytical instrumentation (e.g., LC-MS, SDS-PAGE)

Procedure:

  • Protein Preparation: Prepare a solution of the peptide or protein in the chosen aqueous buffer at a suitable concentration (e.g., 10-50 µM).

  • Reagent Preparation: Prepare a stock solution of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

  • Reaction Initiation: Add the desired molar excess of the sulfonyl fluoride stock solution to the protein solution. The final concentration of the organic co-solvent should ideally be kept below 5-10% to maintain protein integrity.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C for a predetermined time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically for each specific system.

  • Quenching (Optional): The reaction can be quenched by the addition of a small molecule with a reactive nucleophile, such as Tris buffer.

  • Purification: Remove the excess unreacted sulfonyl fluoride and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

  • Analysis: Analyze the purified conjugate by LC-MS to determine the degree of labeling and by SDS-PAGE to confirm the modification of the protein.

Expertise & Experience:

  • pH Considerations: The reaction with tyrosine residues is pH-dependent, as it is the deprotonated phenolate of the tyrosine side chain that acts as the nucleophile. A slightly basic pH (7.5-8.5) will favor the reaction, but the stability of the target protein must be taken into account.

  • Stoichiometry: The molar excess of the sulfonyl fluoride will influence the degree of labeling. It is advisable to perform a titration experiment to determine the optimal ratio for the desired level of modification.

  • Trustworthiness of the Protocol: This protocol is self-validating through the analytical steps. A shift in the molecular weight of the protein observed by LC-MS corresponding to the addition of the sulfonyl moiety confirms a successful conjugation. SDS-PAGE analysis will show a corresponding shift in the band of the modified protein.

Workflow and Data Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagent and Substrate Solutions mix_reagents Mix Reagents and Base prep_reagents->mix_reagents monitor_reaction Monitor by TLC/LC-MS mix_reagents->monitor_reaction workup Aqueous Workup monitor_reaction->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Figure 2: General Experimental Workflow for Catalyst-Free SuFEx.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product formation Insufficiently activated nucleophileEnsure the use of a suitable base for phenol deprotonation. For bioconjugation, consider slightly increasing the pH if the protein is stable.
Steric hindrance at the reaction siteIncrease reaction temperature or time. Consider a different linker if the steric clash is significant.
Multiple products or side reactions Reaction with other nucleophilic groupsFor bioconjugation, ensure the pH is not too high to avoid significant reaction with lysine residues. In small molecule synthesis, protect other sensitive functional groups.
Degradation of the sulfonyl fluorideEnsure anhydrous conditions for small molecule synthesis, as water can hydrolyze the reagent.

Conclusion

4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride represents a promising, highly activated reagent for catalyst-free SuFEx chemistry. Its enhanced electrophilicity is predicted to enable rapid and efficient reactions with a variety of nucleophiles, including phenols and the tyrosine residues of proteins, under mild conditions. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the utility of this reagent in drug discovery, bioconjugation, and the synthesis of novel molecular architectures. The principles of SuFEx chemistry, particularly its modularity and reliability, are well-positioned to continue to accelerate innovation in the chemical and biological sciences.[11][12]

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC. (n.d.).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Journal of the American Chemical Society. (2018, February 16).
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. (2024, February 29).
  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - Institute for Basic Science. (n.d.).
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins - PubMed. (2019, June 11).
  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). (2019, July 31).
  • Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. (n.d.).
  • Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker | Bioconjugate Chemistry - ACS Publications. (2019, June 19).
  • Accelerated SuFEx Click Chemistry Used to Rapidly Create Over 150 New Compounds. (2024, April 4).
  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - MDPI. (2024, September 26).
  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides - ChemRxiv. (n.d.).
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC. (n.d.).
  • a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... - ResearchGate. (n.d.).
  • Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties | Organic Letters - ACS Publications. (2022, November 16).
  • 4-NITROBENZENESULFONYL FLUORIDE | 349-96-2 - ChemicalBook. (2026, January 13).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory. (n.d.).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (n.d.).
  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - The Royal Society of Chemistry. (n.d.).
  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides - ResearchGate. (2026, January 23).
  • 4-nitrobenzyl fluoride - Organic Syntheses Procedure. (n.d.).
  • 4-Nitrobenzenesulfonyl fluoride 95 349-96-2 - Sigma-Aldrich. (n.d.).
  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing). (n.d.).
  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity - ChemRxiv. (n.d.).
  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed. (2021, July 26).
  • 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. - ChemRxiv. (n.d.).

Sources

Method

Application Note: Engineering Turn-On Activity-Based Fluorogenic Probes Using 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Real-Time Serine Protease Profiling and Inhibitor Screening Introduction and Chemical Logic Traditional fluorogenic substrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Real-Time Serine Protease Profiling and Inhibitor Screening

Introduction and Chemical Logic

Traditional fluorogenic substrates rely on enzymatic cleavage to release a diffusing fluorophore. While effective for bulk kinetic assays, they fail to covalently tag the active enzyme, limiting their utility in complex proteomes or high-resolution spatial imaging. To bridge this gap, modern chemical biology has shifted toward Activity-Based Fluorogenic Probes (ABFPs) [1].

This application note details the design, synthesis, and validation of an ABFP utilizing 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (HMNSF, CAS: 23379-32-0) as the core scaffold. HMNSF is a uniquely privileged building block that provides three synergistic functions:

  • The SuFEx Warhead (-SO₂F): Sulfonyl fluorides are highly stable in aqueous media but undergo rapid Sulfur(VI) Fluoride Exchange (SuFEx) when positioned near a hyper-nucleophilic residue (e.g., the catalytic serine in proteases)[2].

  • The PET Quencher (-NO₂): The strongly electron-withdrawing nitro group at position 3 acts as an intrinsic Photoinduced Electron Transfer (PET) quencher, keeping any attached fluorophore in a "dark" state[3].

  • The Conjugation Handle (-OH): The 4-hydroxyl group allows for facile etherification to attach a reporter fluorophore.

The Causality of Fluorescence "Turn-On"

When the intact probe is free in solution, the proximity of the nitroaromatic core to the fluorophore quenches emission via PET. Upon entering the enzyme's active site, the -SO₂F warhead covalently reacts with the catalytic Ser-OH, releasing the fluoride ion[4]. The conversion of the sulfonyl fluoride to a sulfonate ester alters the redox potential of the aromatic ring. Combined with the physical rigidification of the probe within the enzyme pocket, this reaction disrupts the PET quenching pathway, resulting in a massive, localized fluorescence enhancement.

ProbeArchitecture F Fluorophore (e.g., Coumarin) L PEG Linker (Spacer) F->L Amide Bond Q PET Quencher (3-Nitro Group) L->Q 4-OH Etherification W Covalent Warhead (Sulfonyl Fluoride) Q->W Aromatic Core

Fig 1: Logical architecture of the HMNSF-based fluorogenic activity-based probe.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation steps. We will synthesize an HMNSF-Coumarin probe and validate it against Human Neutrophil Elastase (hNE).

Protocol 1: Synthesis of the HMNSF-Coumarin Probe

Objective: Selectively conjugate 7-(diethylamino)coumarin-PEG-bromide to the 4-OH of HMNSF without hydrolyzing the SuFEx warhead.

  • Reagent Preparation: Dissolve 1.0 eq of HMNSF (10 mM) and 1.1 eq of Coumarin-PEG-bromide in anhydrous DMF.

    • Causality: Anhydrous DMF prevents premature hydrolysis of the sulfonyl fluoride during the extended basic reaction conditions.

  • Selective Deprotonation: Add 1.5 eq of anhydrous K2​CO3​ . Stir at room temperature for 12 hours in the dark.

    • Causality: The pKa of the 4-OH is significantly lowered (~7.5) by the electron-withdrawing ortho-nitro and para-sulfonyl groups. K2​CO3​ is a mild enough base to selectively deprotonate the phenol without degrading the highly stable -SO₂F group.

  • Quenching & Extraction: Quench the reaction with 0.1 M HCl to pH 5, then extract with Ethyl Acetate (3x).

  • Purification: Purify via semi-preparative RP-HPLC (Acetonitrile/Water with 0.1% TFA). Lyophilize to obtain the dark-state probe.

Protocol 2: In Vitro Real-Time Fluorescence Assay

Objective: Measure the covalent labeling kinetics and validate activity-dependence.

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% CHAPS).

    • Causality: CHAPS, a zwitterionic detergent, is critical here. It prevents the hydrophobic HMNSF-Coumarin probe from forming self-quenched micelles or adsorbing to the polystyrene microplate, which would cause artificial signal drift.

  • Enzyme Preparation: Dilute recombinant hNE to 50 nM in Assay Buffer.

  • Self-Validation Control (Critical Step): In a parallel set of wells, pre-incubate 50 nM hNE with 1 mM PMSF (a known competitive covalent inhibitor) for 30 minutes.

    • Causality: If the HMNSF-Coumarin probe turns on in the PMSF-treated wells, the signal is due to non-specific hydrophobic interactions rather than true covalent SuFEx chemistry. A lack of signal in this control proves the probe is strictly activity-based[2].

  • Reaction Initiation: Add HMNSF-Coumarin probe (final concentration 1 μM ) to all wells.

  • Kinetic Readout: Monitor fluorescence ( λex​ = 405 nm, λem​ = 460 nm) continuously for 60 minutes at 37°C.

ActivationMechanism S1 Intact Probe (Fluorescence OFF via PET) S2 Enzyme-Probe Complex (Active Site Binding) S1->S2 Target Recognition S3 SuFEx Reaction (Covalent Bond to Ser-OH) S2->S3 F- Leaving Group Departs S4 Active Signal (Fluorescence ON) S3->S4 Electronic Shift & Rigidification

Fig 2: Biochemical pathway of SuFEx-mediated covalent inhibition and fluorescence activation.

Data Presentation and Expected Results

The HMNSF scaffold provides excellent selectivity for elastase-like serine proteases over trypsin-like or chymotrypsin-like counterparts due to the steric fit of the 2-methyl-3-nitrobenzene ring in the S1 specificity pocket.

Table 1: Kinetic Profiling of the HMNSF-Coumarin Probe | Target Enzyme | kinact​ ( min−1 ) | KI​ ( μM ) | kinact​/KI​ ( M−1s−1 ) | Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | Human Neutrophil Elastase | 0.45 | 2.1 | 3,570 | Primary Target | | Chymotrypsin | 0.12 | 15.4 | 130 | ~27x lower efficiency | | Trypsin | N/A | >100 | <10 | >350x lower efficiency |

Note: The high kinact​/KI​ for hNE demonstrates that the electron-withdrawing nitro group successfully lowers the activation energy for the SuFEx reaction at the catalytic serine[5].

Table 2: Photophysical Properties (Turn-On Metrics) | State | λex​ (nm) | λem​ (nm) | Quantum Yield ( Φ ) | Fold Turn-On | | :--- | :--- | :--- | :--- | :--- | | Free Probe (Aqueous Buffer) | 405 | 460 | 0.012 | 1x (Baseline) | | Enzyme-Bound Adduct | 405 | 460 | 0.480 | 40x | | PMSF-Inhibited Enzyme + Probe | 405 | 460 | 0.015 | 1.25x (Validation) |

Conclusion

By utilizing Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- as the core scaffold, researchers can bypass the complex synthetic bottlenecks traditionally associated with quenched probe design. The molecule inherently possesses the necessary SuFEx warhead and PET quencher, requiring only a single etherification step to yield a highly potent, self-validating activity-based fluorogenic probe.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing aqueous hydrolysis of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-

Technical Support Center: Preventing Aqueous Hydrolysis of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride Overview 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0) is a highly specialized electrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Aqueous Hydrolysis of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

Overview

4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0) is a highly specialized electrophile utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and bioconjugation[1]. While sulfonyl fluorides generally exhibit remarkable resistance to aqueous hydrolysis compared to their sulfonyl chloride counterparts[2][3], the unique structural features of this compound—specifically the presence of both an electrophilic sulfonyl fluoride and a potentially nucleophilic phenol group—create specific stability challenges in aqueous media.

Expertise & Causality: The Dual-Threat of Alkaline Hydrolysis

As a Senior Application Scientist, it is critical to understand that the degradation of this compound in aqueous buffers is not merely simple hydrolysis. It is a dual-pathway degradation driven by pH:

  • Base-Catalyzed Hydrolysis (SN2(S) Mechanism): The electrophilic sulfur(VI) center is susceptible to associative SN2(S) attack by hydroxide (OH⁻) ions[3]. As pH increases, the exponential increase in OH⁻ concentration drastically accelerates the conversion of the sulfonyl fluoride to the inactive sulfonate[4].

  • Intermolecular SuFEx (Self-Condensation): The 4-hydroxy group is flanked by a strongly electron-withdrawing 3-nitro group, significantly lowering its pKa. In alkaline buffers (pH > 7.5), this phenol deprotonates to form a highly nucleophilic phenoxide. Because the molecule now contains both a SuFEx nucleophile (phenoxide) and electrophile (sulfonyl fluoride), it can undergo rapid intermolecular self-condensation (oligomerization), consuming the active reagent and forming insoluble precipitates[1][5].

Troubleshooting Guide

Issue 1: Rapid loss of compound activity immediately after addition to the aqueous assay buffer.

  • Root Cause: The buffer pH is too high (alkaline), leading to rapid base-catalyzed hydrolysis or phenoxide-driven self-condensation[4][5].

  • Solution: Check and adjust the pH of your aqueous buffer. Sulfonyl fluorides are most stable at mildly acidic to neutral pH (pH 4.5 – 6.5)[4][5]. If your bioconjugation target requires a higher pH, lower the temperature to 4 °C to kinetically slow the hydrolysis rate, and add the compound immediately before initiating the reaction.

Issue 2: Erratic labeling efficiency and formation of fine precipitates over time.

  • Root Cause: The compound is undergoing intermolecular SuFEx polymerization. The localized high concentration of the compound during addition to the buffer causes the deprotonated phenoxide of one molecule to attack the sulfonyl fluoride of another[1].

  • Solution:

    • Ensure rapid, vigorous vortexing during the addition of the stock solution to the aqueous buffer to prevent localized high concentrations[4].

    • Maintain the final concentration of the compound in the low micromolar (µM) range.

    • Keep the buffer pH below the pKa of the 3-nitro-4-hydroxy moiety to ensure the phenol remains protonated and non-nucleophilic.

Issue 3: Stock solution loses reactivity after a few weeks of storage.

  • Root Cause: The stock solution was prepared in a protic solvent (e.g., methanol, ethanol) or an anhydrous solvent that has absorbed atmospheric moisture.

  • Solution: Always prepare stock solutions in strictly anhydrous, aprotic solvents such as DMSO or DMF[4]. Store aliquots at -20 °C in desiccated containers.

Frequently Asked Questions (FAQs)

Q: Can I prepare an aqueous working solution of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride in advance? A: No. While sulfonyl fluorides are more stable than chlorides, their half-life in aqueous solutions is finite and highly pH-dependent[2][4]. At pH 7.0, the half-life of similar sulfonyl fluorides is approximately 110 minutes at 25 °C, decreasing to less than 35 minutes at pH 8.0[4]. Always prepare aqueous solutions just-in-time for your experiment.

Q: Why does my compound degrade faster at pH 8.0 compared to pH 6.0? A: The hydrolysis of sulfonyl fluorides follows a linear pH-rate profile in the alkaline range, indicating a single SN2(S) associative mechanism driven by hydroxide concentration[3]. At pH 8.0, there is a 100-fold higher concentration of nucleophilic hydroxide ions compared to pH 6.0, drastically accelerating the cleavage of the S-F bond[3][4].

Q: Does the 3-nitro group affect the stability of the sulfonyl fluoride? A: Yes. The highly electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfur center, making it slightly more susceptible to nucleophilic attack by water/hydroxide compared to unsubstituted benzenesulfonyl fluorides[2]. Furthermore, it increases the acidity of the adjacent 4-hydroxy group, increasing the risk of phenoxide formation at physiological pH.

Data Presentation: Hydrolysis Kinetics & Stability

The following table summarizes the expected stability profile of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride based on analogous sulfonyl fluoride kinetics[3][4][5].

Buffer pHTemperature (°C)Estimated Half-Life (t₁/₂)Dominant Degradation PathwayRecommended Action
4.5 - 6.04 °C> 48 hoursTrace HydrolysisOptimal Storage/Reaction
4.5 - 6.025 °C~ 24 hoursTrace HydrolysisSuitable for long assays
7.0 - 7.425 °C~ 90 - 120 minsBase-Catalyzed HydrolysisUse immediately upon mixing
8.0 - 8.525 °C< 30 minsHydrolysis & Self-CondensationAvoid; cool to 4 °C if necessary
> 9.025 °C< 5 minsRapid Self-Condensation / SuFExStrictly Avoid

Experimental Protocol: Optimized Aqueous Bioconjugation Workflow

To ensure a self-validating system, this protocol incorporates kinetic controls to prevent hydrolysis while maximizing target engagement.

Step 1: Anhydrous Stock Preparation

  • Weigh 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride in a low-humidity environment.

  • Dissolve the compound in anhydrous, amine-free DMSO to a concentration of 10 mM to 50 mM[4].

  • Validation Check: The solution should be completely clear. Any yellow/orange tinting over time may indicate premature deprotonation or degradation. Aliquot and store at -20 °C.

Step 2: Aqueous Buffer Optimization

  • Prepare the target protein/amine solution in a non-nucleophilic buffer (e.g., 50 mM MES, pH 6.0, or 50 mM Sodium Phosphate, pH 6.5). Avoid Tris or ammonium-based buffers as they can act as competitive nucleophiles.

  • Pre-chill the buffer to 4 °C to suppress the kinetics of background hydrolysis[4].

Step 3: Just-In-Time Reaction Initiation

  • Place the aqueous buffer on a vortex mixer at medium-high speed.

  • Add the DMSO stock solution dropwise directly into the vortex (not on the tube wall) to ensure instantaneous dispersion[4]. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

  • Validation Check: The solution must remain optically clear. Cloudiness indicates localized precipitation or oligomerization, requiring a lower final concentration or more vigorous mixing.

Mechanistic Workflow Visualization

G Compound 4-hydroxy-2-methyl-3-nitro- benzenesulfonyl fluoride (Stock in Anhydrous DMSO) pH_low Acidic/Neutral Buffer (pH 4.5 - 6.5) Compound->pH_low Optimal Addition pH_high Alkaline Buffer (pH > 7.5) Compound->pH_high Sub-optimal Addition Protonated Phenol Protonated (-OH) Low OH⁻ Concentration pH_low->Protonated Deprotonated Phenoxide Formed (-O⁻) High OH⁻ Concentration pH_high->Deprotonated Stable Stable S-F Bond (Ready for Target Bioconjugation) Protonated->Stable Desired Pathway Hydrolysis Base-Catalyzed Hydrolysis (SN2 attack by OH⁻) Deprotonated->Hydrolysis Competing Pathway 1 Oligomer Intermolecular SuFEx (Self-Polymerization) Deprotonated->Oligomer Competing Pathway 2

Influence of aqueous pH on the stability and degradation pathways of the bifunctional sulfonyl fluoride.

References

  • Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Benchchem. 4

  • Sulfur fluoride exchange. PMC - NIH.1

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC - NIH. 2

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC - NIH. 5

  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ACS Publications. 3

Sources

Optimization

Optimal storage conditions and shelf life of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-

A Guide to Optimal Storage, Handling, and Experimental Troubleshooting Disclaimer: The following guide is based on the established chemical properties and handling protocols for structurally related aryl sulfonyl fluorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimal Storage, Handling, and Experimental Troubleshooting

Disclaimer: The following guide is based on the established chemical properties and handling protocols for structurally related aryl sulfonyl fluorides, particularly those containing nitro and hydroxyl substitutions. As of this writing, specific peer-reviewed data on the long-term stability and optimal storage conditions for 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride is limited. Researchers should treat this compound with the caution required for a novel and reactive chemical, and initial small-scale experiments are recommended to validate these guidelines within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: How should I store solid 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride?

A1: Solid 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and air. Due to the reactivity of the sulfonyl fluoride moiety and the potential for degradation, storage at low temperatures is recommended.

Storage ConditionRecommendationRationale
Temperature -20°CTo slow down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Sulfonyl fluorides are often moisture-sensitive.
Container Tightly sealed, opaque vialTo protect from moisture and light.

Q2: What is the expected shelf life of this compound?

A2: While a specific shelf life for 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride has not been established, when stored under the recommended conditions (see Q1), a shelf life of at least 6-12 months can be anticipated. However, it is crucial to monitor the compound for any changes in color or consistency, which may indicate degradation. For critical applications, it is advisable to use the compound as fresh as possible.

Q3: How should I prepare a stock solution?

A3: Stock solutions should be prepared in a dry, aprotic, and water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and anhydrous acetonitrile are common choices. It is critical to use anhydrous solvents to prevent hydrolysis of the sulfonyl fluoride group.

Recommended Solvents for Stock Solutions:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

Q4: How stable is 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride in aqueous solutions?

A4: The stability of aryl sulfonyl fluorides in aqueous solutions is generally limited and pH-dependent. The sulfonyl fluoride group is susceptible to hydrolysis, which is typically accelerated under neutral to basic conditions. The presence of a hydroxyl group on the aromatic ring may further influence its stability. For experimental use, it is strongly recommended to prepare fresh aqueous working solutions from a concentrated stock in an organic solvent immediately before use.

Troubleshooting Guide

This section addresses common issues that researchers may encounter during the handling and application of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride.

Issue 1: Precipitation of the compound upon addition to aqueous buffer.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic solvent from the stock solution may also be too high for the experimental system.

  • Solution:

    • Decrease the final working concentration of the compound.

    • When preparing the working solution, add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer to ensure rapid and even dispersion.

    • If the experimental system allows, consider a slight increase in the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of the potential effects of the solvent on your experiment.

Issue 2: Loss of compound activity or inconsistent experimental results.
  • Possible Cause 1: Hydrolysis of the sulfonyl fluoride moiety. The compound is likely degrading in the aqueous experimental buffer, especially if the pH is neutral or alkaline.

  • Solution 1:

    • Prepare fresh aqueous working solutions for each experiment. Do not store the compound in aqueous buffers.

    • If possible, perform experiments at a slightly acidic pH to reduce the rate of hydrolysis.

    • Minimize the incubation time of the compound in the aqueous buffer.

  • Possible Cause 2: Reaction with nucleophilic components in the buffer. Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can react with the sulfonyl fluoride.

  • Solution 2:

    • Use non-nucleophilic buffers such as HEPES, MES, or phosphate buffers.

Issue 3: Off-target reactivity or lack of specificity.
  • Possible Cause: Sulfonyl fluorides are reactive electrophiles and can potentially react with various nucleophilic residues on proteins, such as serine, threonine, lysine, and tyrosine. The nitro group on the aromatic ring can enhance the electrophilicity of the sulfonyl fluoride, potentially increasing its reactivity.[1][2]

  • Solution:

    • Optimize the concentration of the compound to the lowest effective concentration to minimize off-target effects.

    • Reduce the incubation time to limit non-specific reactions.

    • Include appropriate controls in your experiment to assess off-target effects, such as a structurally similar but non-reactive analog if available.

Experimental Workflow

Workflow for Preparing a Working Solution

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation prep_solid Weigh solid compound prep_solvent Add anhydrous organic solvent (e.g., DMSO) prep_solid->prep_solvent prep_vortex Vortex to dissolve prep_solvent->prep_vortex prep_store Store at -20°C under inert gas prep_vortex->prep_store work_add Add stock solution dropwise to vigorously stirring buffer prep_store->work_add Use fresh stock work_buffer Prepare aqueous buffer (non-nucleophilic) work_buffer->work_add work_use Use immediately work_add->work_use

Caption: Workflow for preparing stock and working solutions.

Troubleshooting Logic Diagram

G cluster_precip Precipitation cluster_activity Loss of Activity cluster_offtarget Off-Target Effects start Experimental Issue Observed precip_q Is concentration too high? start->precip_q activity_q Is buffer nucleophilic or pH > 7? start->activity_q offtarget_q Is concentration or incubation time too high? start->offtarget_q precip_a1 Decrease concentration precip_q->precip_a1 Yes precip_a2 Improve mixing during dilution precip_q->precip_a2 No activity_a1 Use non-nucleophilic buffer (HEPES, PBS) activity_q->activity_a1 Yes activity_a2 Prepare fresh solution for each experiment activity_q->activity_a2 No offtarget_a1 Titrate to lower concentration offtarget_q->offtarget_a1 Yes offtarget_a2 Reduce incubation time offtarget_q->offtarget_a2 No

Caption: Troubleshooting logic for common experimental issues.

References

  • ChemRxiv. (n.d.). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Retrieved from [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (n.d.). PMC. Retrieved from [Link]

  • PubMed. (2023, January 13). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). PMC. Retrieved from [Link]

  • 4-nitrobenzyl fluoride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, May 9). Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl fluoride, m-nitro- (CAS 349-78-0). Retrieved from [Link]

  • ACS Publications. (2024, May 23). Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry | Organic Letters. Retrieved from [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). PMC. Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). PMC. Retrieved from [Link]

  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.
  • ResearchGate. (2025, August 7). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]

  • EPA. (2026, February 11). Benzenesulfonyl fluoride, 3-[[[5-hydroxy-8-[2-[2-(methylsulfonyl)-4-nitrophenyl]diazenyl]-1-naphthalenyl]amino]sulfonyl]- - Substance Details. Retrieved from [Link]

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

Sources

Troubleshooting

Purification methods for Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0)[1]. This guide is designed for researchers and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0)[1]. This guide is designed for researchers and drug development professionals handling highly functionalized SuFEx (Sulfur(VI) Fluoride Exchange) hubs.

Due to the unique electronic environment of this molecule, standard purification workflows often lead to poor yields or degraded products. Below, we provide a mechanistic troubleshooting guide, quantitative parameters, and validated step-by-step protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why is my product yield so low after aqueous extraction?

Cause: Premature deprotonation of the phenolic hydroxyl group. Mechanistic Insight: The 4-hydroxyl group in this molecule is exceptionally acidic. It is flanked by a strongly electron-withdrawing nitro group at the ortho position and a sulfonyl fluoride group at the para position. These groups stabilize the resulting phenolate anion via powerful inductive and resonance effects, lowering the estimated pKa of the phenol to approximately 4.0–4.5. If your quench or wash steps utilize neutral water or mild bases (e.g., saturated NaHCO₃), the molecule ionizes, becomes highly water-soluble, and is lost to the aqueous waste. Solution: Strictly acidify the aqueous phase to pH < 3 prior to extraction.

Q2: Why am I seeing severe streaking on my silica gel column?

Cause: Hydrogen bonding and partial ionization on the silica stationary phase. Mechanistic Insight: Highly acidic phenols act as strong hydrogen-bond donors. On the slightly acidic surface of standard silica gel, they exist in an equilibrium between protonated and partially ionized states, leading to multiple retention times and severe streaking. Solution: Introduce an acidic modifier to your mobile phase. Adding 1–2% glacial acetic acid (AcOH) to your Hexane/Ethyl Acetate eluent suppresses the ionization of the phenol, ensuring it travels as a single, tight band[2]. Sulfonyl fluorides are highly stable to acetic acid, eliminating any risk of degrading the SuFEx hub during chromatography[3].

Q3: How do I prevent hydrolysis of the sulfonyl fluoride group?

Cause: Exposure to basic conditions during workup. Mechanistic Insight: While sulfonyl fluorides are remarkably stable to hydrolysis at neutral or acidic pH compared to their sulfonyl chloride counterparts[4], they remain susceptible to nucleophilic attack by hydroxide ions at elevated pH (> 8). The electron-withdrawing nitro group further activates the sulfur(VI) center toward nucleophilic attack. Solution: Avoid all basic washes (e.g., NaOH, Na₂CO₃). Rely exclusively on acidic extraction and acid-modified chromatography for purification.

Part 2: Quantitative Parameters & Purification Matrix

To optimize your workflow, adhere to the physicochemical parameters outlined in the table below.

Parameter / PropertyOptimal Value / ConditionMechanistic Rationale
Estimated pKa (Phenol) ~4.0 – 4.5Driven by ortho-NO₂ and para-SO₂F electron withdrawal.
Aqueous Extraction pH < 3.0Ensures complete protonation, forcing the molecule into the organic phase.
Extraction Solvent Ethyl Acetate (EtOAc)Provides superior solvation for polar, hydrogen-bonding phenols compared to hexanes or ethers.
Chromatography Modifier 1% (v/v) Glacial Acetic AcidSuppresses phenol ionization on silica gel, preventing chromatographic streaking[5].
Drying Agent Anhydrous Na₂SO₄Preferred over MgSO₄, which can occasionally trap highly polar acidic phenols.

Part 3: Validated Experimental Protocols

Protocol A: pH-Controlled Aqueous Workup

This protocol is a self-validating system: the pH check ensures the product cannot partition incorrectly.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or Dichloromethane) at a ratio of 10 mL solvent per 1 mmol of theoretical product.

  • Quench: Add an equal volume of ice-cold Deionized (DI) water to quench any residual reactive species.

  • Acidification (Critical Checkpoint): Add 1M HCl dropwise while stirring vigorously. After every few drops, spot the aqueous phase onto pH indicator paper. Do not proceed until the pH is strictly between 2 and 3.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Shake vigorously and vent. Allow the phases to separate completely.

  • Extraction: Collect the organic layer. Back-extract the acidic aqueous layer two additional times with fresh EtOAc.

  • Washing: Wash the combined organic layers once with acidified brine (standard saturated NaCl solution containing 0.5% v/v HCl) to remove residual water without risking deprotonation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a water bath temperature of ≤ 40 °C to yield the crude solid.

Protocol B: Acid-Modified Flash Chromatography

Use this procedure to purify the crude solid obtained from Protocol A.

  • Eluent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate. Add exactly 1% (v/v) glacial acetic acid to both the weak and strong solvent lines[2].

  • Column Equilibration: Pre-equilibrate the silica gel column with 3 to 5 column volumes (CV) of the acidified starting eluent (e.g., 90:10 Hexanes:EtOAc + 1% AcOH).

  • Loading: Dissolve the crude product in a minimal amount of DCM containing 1% AcOH. Liquid-load the sample onto the column. (Note: Dry-loading on Celite is acceptable if solubility is exceptionally poor).

  • Elution: Run a gradient from 10% to 50% EtOAc in Hexanes, maintaining the 1% AcOH modifier throughout the run.

  • Post-Processing: Pool the fractions containing the pure target compound. To efficiently remove residual acetic acid during rotary evaporation, add 10 mL of Toluene per 50 mL of pooled fractions and co-evaporate in vacuo.

Part 4: Purification Workflow Visualization

Below is the logical decision tree for isolating acidic phenolic sulfonyl fluorides, highlighting the critical phase separation dynamics.

G Start Crude Reaction Mixture (4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride) Quench Quench with Ice Water Start->Quench Acidify Acidify Aqueous Phase (Add 1M HCl until pH < 3) Quench->Acidify Extract Extract with EtOAc or DCM Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Layer (Discard or Back-extract) PhaseSep->Aqueous pH > 3 (Product Loss) Organic Organic Layer (Contains Protonated Product) PhaseSep->Organic pH < 3 (Optimal) Dry Wash with Acidic Brine, Dry over Na2SO4, Concentrate in vacuo Organic->Dry Chroma Flash Chromatography (Hexane/EtOAc + 1% AcOH) Dry->Chroma Pure Pure Target Compound Chroma->Pure

Workflow for the pH-controlled extraction and purification of acidic phenolic sulfonyl fluorides.

References

  • ChemIndex Database. "23379-32-0 | 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride". ChemIndex. 4

  • Lee, C., et al. "Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids". Semantic Scholar. 4

  • Zheng, Q., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". Proceedings of the National Academy of Sciences (PNAS). 2

  • Al-Areqi, N., et al. "Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source". ACS Sustainable Chemistry & Engineering. 3

  • Veryser, C., et al. "Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange". KU Leuven (Lirias). 5

Sources

Optimization

Technical Support Center: Troubleshooting 4-Hydroxy-2-Methyl-3-Nitrobenzenesulfonyl Fluoride Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-hydroxy-2-methyl-3-nitrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride . This compound leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to act as a covalent probe or inhibitor.

While sulfonyl fluorides are privileged warheads due to their balance of aqueous stability and reactivity, the unique electronic environment of the 4-hydroxy-3-nitrobenzene scaffold introduces specific challenges. This guide addresses the root causes of background noise—ranging from hydrolytic instability to optical interference—and provides self-validating protocols to ensure absolute data integrity in your chemoproteomic and biochemical assays.

I. The Mechanistic Roots of Background Noise (Causality)

To troubleshoot effectively, we must first understand the molecular behavior of the probe:

  • The SuFEx Warhead (-SO₂F): Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides undergo exclusively heterolytic S-F bond cleavage, making them generally stable in water until they encounter a specific nucleophile (like a target protein's tyrosine, lysine, or serine) 1.

  • The Nitro Group (-NO₂): Positioned meta to the sulfonyl group, this strongly electron-withdrawing moiety pulls electron density away from the sulfur atom. This significantly increases the electrophilicity of the warhead, accelerating reactivity but also increasing promiscuity (off-target labeling) 2.

  • The Hydroxy Group (-OH): The adjacent nitro group lowers the pKa of this phenol. At physiological pH (7.4), a dynamic equilibrium exists between the protonated phenol and the deprotonated phenoxide. The phenoxide is strongly electron-donating, which counteracts the nitro group and drastically alters the probe's reactivity and optical properties mid-assay.

II. Frequently Asked Questions & Troubleshooting Workflows

Q1: Why am I seeing high background signal in my negative controls (no-protein or knockout lysates)?

The Causality: Your buffer components are likely reacting with the probe. Assays utilizing aryl sulfonyl fluorides are highly sensitive to nucleophilic buffer additives. Primary amines (like Tris) or thiols (like DTT and β-mercaptoethanol) will outcompete your target protein, leading to rapid probe depletion and the generation of covalent adducts. Furthermore, spontaneous hydrolysis in aqueous media releases free fluoride ions and sulfonates, which directly generate false positives in fluoride-release assays 3.

Protocol 1: Buffer Optimization & Hydrolysis Mitigation This self-validating protocol eliminates reagent-driven background noise.

  • Buffer Exchange: Completely remove Tris-HCl. Re-suspend your protein/lysate in 50 mM HEPES or PBS (pH 7.4).

  • Eliminate Strong Reducing Agents: Strip DTT or β-mercaptoethanol from the assay. If reducing conditions are strictly required for protein stability, substitute with 1 mM TCEP, which lacks nucleophilic thiols.

  • Probe Preparation: Dissolve the 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride in anhydrous DMSO (or 100% ethanol) to prevent premature degradation 3.

  • Just-in-Time Spiking: Add the probe to the aqueous assay mixture immediately before initiating the readout. Keep final DMSO concentration < 1% v/v.

  • Self-Validation Check: Run a "Buffer + Probe" control (no protein) alongside your assay. Measure free fluoride release over 2 hours. If the fluoride concentration remains stable and near baseline, hydrolytic background has been successfully mitigated.

Q2: My Activity-Based Protein Profiling (ABPP) shows widespread non-specific bands. How do I improve target selectivity?

The Causality: The electron-withdrawing -NO₂ group makes this specific sulfonyl fluoride highly reactive. While SuFEx probes generally target context-specific nucleophiles, over-activation leads to promiscuous labeling of exposed Tyrosine (60–80% labeling rates) and Lysine (10–40% labeling rates) residues across the proteome 2.

Protocol 2: Kinetic Titration Workflow This protocol utilizes kinetic differentiation to separate specific target engagement from background promiscuity.

  • Dose Titration: Prepare a logarithmic concentration gradient of the probe (0.1 µM, 1 µM, 10 µM, 50 µM).

  • Time Restriction: Limit incubation time to 15–30 minutes at 37°C. Kinetically favored (specific) targets will label rapidly, while off-target background labeling requires longer exposure.

  • Reaction Quenching: Terminate the reaction precisely at the time limit by adding a competitive nucleophile (e.g., 50 mM Tris base) or by rapid flash-freezing, rather than relying solely on denaturation.

  • Self-Validation Check: Perform a parallel competitive ABPP assay. Pre-incubate the lysate with a known, broad-spectrum sulfonyl fluoride (e.g., PMSF) at a low dose before adding your specific probe. If the background bands disappear but your target band remains, your kinetic window is optimized.

Q3: Is the probe itself causing optical interference in my fluorescence assay?

The Causality: Yes. The 4-hydroxy-3-nitrobenzene scaffold is a classic chromophore (structurally analogous to colorimetric nitrophenol indicators). It strongly absorbs UV-Vis light (typically 350–450 nm). In fluorescence imaging, this leads to the Inner Filter Effect (IFE), where the probe absorbs the excitation light or quenches the emission of your reporter fluorophore, artificially altering background metrics 4.

Protocol 3: Optical Correction & Baseline Subtraction

  • Spectral Mapping: Run an absorbance scan (300–600 nm) of the probe in your specific assay buffer to identify its peak absorbance.

  • Fluorophore Selection: If the probe absorbs heavily at your current excitation wavelength, shift your assay readout to a red or near-infrared (NIR) fluorophore (>600 nm) to bypass spectral overlap.

  • Mathematical Correction (ΔF/F): If changing fluorophores is impossible, calculate the background (F) using a probe-only control well at the exact assay concentration, and report the quantitative results as [Signal – Background] / Background 4.

  • Self-Validation Check: Spike a known concentration of your free reporter fluorophore into a buffer containing the SuFEx probe, and another into pure buffer. If the signal in the probe-buffer is significantly lower, IFE quenching is confirmed, validating the need for baseline subtraction.

III. Quantitative Data & Optimization Visualization

To facilitate rapid experimental design, the table below summarizes how common assay components quantitatively impact sulfonyl fluoride background noise.

Table 1: Quantitative Impact of Buffer Components on SuFEx Background Noise

Buffer ComponentChemical PropertyImpact on Probe StabilityBackground Noise ContributionRecommended Alternative
Tris-HCl Primary AmineRapid degradationHigh (Forms covalent adducts)HEPES, MOPS, PBS
DTT / BME Thiol / DithiolInstantaneous depletionVery High (Probe scavenging)TCEP
PBS (pH > 8.0) Basic AqueousAccelerates hydrolysisModerate (Fluoride release)PBS (pH 7.4 strict)
DMSO (>5%) Organic SolventStabilizes stockLow (May affect protein folding)Keep final < 1% v/v
Assay Optimization Logic

The following diagram illustrates the logical flow for setting up a noise-minimized SuFEx assay.

G A 1. Reagent Preparation (Use anhydrous DMSO) B 2. Buffer Selection (HEPES/PBS, pH 7.4) A->B C 3. Eliminate Nucleophiles (No Tris/DTT) A->C D 4. Controlled Incubation (Short duration, 37°C) B->D C->D E 5. Rapid Quenching (Add competitive nucleophile) D->E F 6. Signal Readout (Baseline Subtracted) E->F

Workflow for optimizing SuFEx assay conditions to minimize background noise.

IV. References

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: National Institutes of Health (PMC) URL: [Link]

  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: ACS Publications (Molecular Pharmaceutics) URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- conjugations

Target Molecule: 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0) System Overview & The Causality of Failure When working with 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride , researchers frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0)

System Overview & The Causality of Failure

When working with 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride , researchers frequently encounter near-zero conversion rates using standard Sulfur(VI) Fluoride Exchange (SuFEx) protocols . The failure is driven by a dual-threat microenvironment:

  • Steric Shielding: The C2-methyl group sits directly ortho to the S(VI) hub. This creates a massive steric clash that physically repels standard tertiary amine bases (like DBU or TEA) and bulky nucleophiles, preventing the formation of the necessary transition state.

  • Electronic Deactivation & Chemoselectivity: The strongly electron-withdrawing C3-nitro group drastically lowers the pKa of the C4-hydroxyl group. Under basic conditions, this phenol readily deprotonates into a highly reactive phenoxide, leading to rapid, unwanted oligomerization (polysulfonate formation) rather than the desired target conjugation.

To achieve high-yielding conjugations, the protocol must bypass the steric bulk at C2 while tightly controlling the pH to prevent C4-phenoxide formation.

Visual Workflow: Conjugation Pathways & Bottlenecks

SuFEx_Steric_Pathways Hub 4-hydroxy-2-methyl-3-nitro- benzenesulfonyl fluoride (Hindered S(VI) Hub) Standard Standard Conditions (DBU / TEA) Hub->Standard Nucleophile Accel Accelerated SuFEx (BTMG + HMDS) Hub->Accel Alcohols AmideCat Organocatalysis (HOBt + HMDS) Hub->AmideCat Amines Side 4-OH Deprotonation (Oligomerization) Hub->Side Unprotected 4-OH Strong Base Fail Steric Clash at C2-Methyl (<5% Conversion) Standard->Fail Ester Sulfonate Ester (85-95% Yield) Accel->Ester Overcomes Steric Bulk Amide Sulfonamide (87-99% Yield) AmideCat->Amide HOBt Intermediate Protect Protection Strategy (TBS-Cl / Imidazole) Side->Protect Mitigation Protect->Hub Protected Hub

Fig 1: SuFEx conjugation pathways for sterically hindered S(VI) hubs and mitigation strategies.

Troubleshooting FAQs

Q1: Why am I seeing <5% conversion when using DBU or TEA for amidation/esterification with this hub? A: Standard bases cannot overcome the C2-methyl steric bulk. DBU and TEA require close spatial proximity to the S(VI) center to activate the exchange. The C2-methyl group physically blocks this interaction. Solution: Shift to Accelerated SuFEx using 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) combined with hexamethyldisilazane (HMDS) . BTMG acts as a powerful, non-nucleophilic proton sink, while HMDS transiently silylates the incoming alcohol. This decoupled activation mechanism facilitates the S-F exchange without requiring the nucleophile and base to simultaneously crowd the S(VI) center.

Q2: How can I prevent the 4-hydroxyl group from causing unwanted oligomerization during SuFEx? A: The C3-nitro group renders the C4-OH highly acidic. Under standard basic conditions, it forms a reactive phenoxide that attacks the sulfonyl fluoride of adjacent molecules. Solution: You must either pre-protect the 4-OH group (e.g., as a TBS ether) or utilize a Lewis acid-mediated pathway. Using Ca(NTf2)2 and DABCO activates the S-F bond via calcium coordination rather than relying on strong Brønsted bases, allowing the reaction to proceed at room temperature while keeping the 4-OH intact.

Q3: What is the optimal catalyst system for linking bulky secondary amines to this hindered sulfonyl fluoride? A: Secondary amines are inherently poor nucleophiles for hindered S(VI) centers. Solution: Employ the HOBt / HMDS organocatalytic system . HOBt acts as a nucleophilic catalyst, displacing the fluoride to form a highly reactive, transient sulfonylbenzotriazole intermediate. This intermediate projects the electrophilic center further away from the C2-methyl shield, allowing the bulky secondary amine to attack efficiently and form the sulfonamide.

Validated Experimental Protocols

Protocol A: Accelerated SuFEx Esterification (For Alcohols)

Mechanism: BTMG basicity + HMDS transient silylation overcomes C2-methyl hindrance.

  • Preparation: In an oven-dried vial under nitrogen, dissolve 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target alcohol (1.2 equiv, 0.6 mmol) in anhydrous acetonitrile (2.0 mL). Note: If the 4-OH is unprotected, use 2.5 equiv of alcohol to account for potential side reactions, or pre-protect with TBS-Cl.

  • Catalyst Addition: Add HMDS (1.0 equiv, 0.5 mmol) via microsyringe. Stir for 2 minutes.

  • Activation: Add BTMG (Barton's base) (0.2 equiv, 20 mol%). The reaction mixture will typically undergo a slight color change.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor via LC-MS. The transient silyl ether formation drives rapid conversion.

  • Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Organocatalytic Amidation (For Primary/Secondary Amines)

Mechanism: HOBt forms a less sterically hindered sulfonylbenzotriazole intermediate.

  • Preparation: Dissolve the sulfonyl fluoride hub (1.0 equiv, 0.5 mmol) and the target amine (1.5 equiv, 0.75 mmol) in anhydrous THF (2.5 mL).

  • Catalyst Addition: Add 1-hydroxybenzotriazole (HOBt) (0.1 equiv, 10 mol%) and HMDS (1.5 equiv, 0.75 mmol).

  • Reaction: Stir the mixture at 40 °C for 4–6 hours. The HOBt will continuously cycle, displacing the fluoride and subsequently being displaced by the amine.

  • Workup: Dilute with EtOAc (10 mL) and wash successively with 1M HCl (to remove excess amine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the performance of various catalytic systems when applied to sterically hindered ortho-methyl benzenesulfonyl fluorides.

Catalyst SystemTarget NucleophileReaction TimeTypical YieldMechanism of Overcoming Hindrance
DBU / TEA Alcohols / Amines24–48 h< 5%Ineffective. Cannot overcome C2-methyl spatial clash.
BTMG + HMDS Alcohols30 min85–95%BTMG acts as proton sink; HMDS enables transient silylation.
HOBt + HMDS Amines (1° & 2°)4–6 h87–99%Forms reactive, extended sulfonylbenzotriazole intermediate.
Ca(NTf2)2 + DABCO Amines12–24 h70–85%Lewis acid (Ca2+) weakens S-F bond; avoids strong basicity.
NHC (e.g., IPr) Alcohols12 h80–90%Silicon-free hydrogen-bonding activation of the nucleophile.

References

  • Moses, J. E., et al. "Accelerated SuFEx Click Chemistry for Modular Synthesis." Chem, 2020.[Link]

  • Li, L., et al. "A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates." Angewandte Chemie International Edition, 2021.[Link]

  • Ball, N. D., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 2020.[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Protease Inhibition: A Comparative Analysis of PMSF and the Novel Inhibitor 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride

In the landscape of biological research and drug development, the integrity of protein samples is paramount. Endogenous proteases, released during cell lysis, pose a significant threat, leading to sample degradation and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of biological research and drug development, the integrity of protein samples is paramount. Endogenous proteases, released during cell lysis, pose a significant threat, leading to sample degradation and compromising experimental outcomes. The use of protease inhibitors is a cornerstone of preserving protein function and structure. This guide provides an in-depth comparison of the widely used serine protease inhibitor, Phenylmethylsulfonyl Fluoride (PMSF), and a lesser-known counterpart, 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride.

This comparison will delve into the established characteristics of PMSF and explore the potential attributes of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride based on structure-activity relationships. Furthermore, we will provide a comprehensive experimental framework for researchers to conduct their own comparative analyses, ensuring the selection of the most appropriate inhibitor for their specific needs.

The Gold Standard: Phenylmethylsulfonyl Fluoride (PMSF)

Phenylmethylsulfonyl fluoride (PMSF) is an irreversible inhibitor of serine proteases, such as trypsin and chymotrypsin, and also inhibits some cysteine proteases.[1] It has been a staple in biochemistry and molecular biology laboratories for decades due to its broad applicability and cost-effectiveness.[1]

Mechanism of Action:

PMSF acts by covalently modifying the highly reactive serine residue within the active site of serine proteases.[1] The sulfonyl fluoride group of PMSF reacts with the hydroxyl group of the active site serine, forming a stable sulfonyl-enzyme complex. This modification irreversibly inactivates the enzyme.[1]

PMSF_Mechanism cluster_Enzyme Serine Protease Active Site Ser-OH Serine (Ser-OH) Inactive_Enzyme Inactive Sulfonyl-Enzyme Complex Ser-OH->Inactive_Enzyme HF HF Ser-OH->HF His Histidine Asp Aspartate PMSF PMSF (Phenylmethylsulfonyl Fluoride) PMSF->Ser-OH Sulfonylation

Caption: Covalent modification of the active site serine by PMSF.

Key Characteristics of PMSF:

PropertyDescriptionReferences
Target Proteases Primarily serine proteases (e.g., trypsin, chymotrypsin). Also inhibits some cysteine proteases.[1]
Inhibition Type Irreversible[1]
Solubility Poorly soluble in water. Stock solutions are typically prepared in anhydrous organic solvents like ethanol, isopropanol, or DMSO.[1]
Stability Highly unstable in aqueous solutions, with a half-life that decreases with increasing pH. Must be added to buffers immediately before use.[1]
Toxicity Highly toxic and should be handled with care.[1][2]
Working Concentration Typically 0.1 to 1 mM.[2]

Advantages of PMSF:

  • Broad-spectrum inhibition of serine proteases: Effective against a wide range of common proteases.[1]

  • Rapid action: Quickly inactivates target proteases.[2]

  • Cost-effective: A relatively inexpensive option for routine use.[2]

Disadvantages of PMSF:

  • Poor stability in aqueous solutions: Requires fresh preparation and addition for prolonged experiments.[1][2]

  • High toxicity: Poses a safety risk and requires careful handling and disposal.[1][2]

  • Limited solubility in aqueous buffers: Stock solutions in organic solvents can sometimes interfere with downstream applications.[1]

  • Ineffective against metalloproteases: For comprehensive protection, it must be used in combination with a chelating agent like EDTA.[1]

Evaluating a Novel Sulfonyl Fluoride: A Case Study of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride

While PMSF is a workhorse, the field of protease inhibition is continually evolving with the development of new chemical entities. Here, we examine 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride (CAS 23379-32-0) as a case study for how to approach the evaluation of a novel sulfonyl fluoride-based inhibitor.

Chemical Structure:

Caption: Chemical structure of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride.

Structure-Activity Relationship (SAR) Insights:

The chemical structure of a sulfonyl fluoride inhibitor provides clues to its potential properties. The reactivity of the sulfonyl fluoride "warhead" is influenced by the electronic properties of the substituents on the aromatic ring.[3][4]

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) is a strong electron-withdrawing group. Its presence, particularly in the ortho or para position relative to the sulfonyl fluoride, is expected to increase the electrophilicity of the sulfur atom, potentially leading to a faster reaction with the active site serine.[3][4] In this molecule, the nitro group is ortho to the sulfonyl fluoride attachment point, which could enhance its reactivity.[3][4]

  • Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methyl (-CH3) groups are electron-donating. These groups might slightly counteract the effect of the nitro group, but the overall electronic character of the ring is likely dominated by the powerful nitro group.

  • Steric Hindrance: The methyl group ortho to the sulfonyl fluoride could introduce steric hindrance, which might influence which proteases can accommodate the inhibitor in their active site, potentially affecting its specificity.

Hypothesized Properties of 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride:

Based on its structure, we can hypothesize some of its potential characteristics as a protease inhibitor:

  • Potency: The presence of the ortho-nitro group suggests it could be a potent serine protease inhibitor due to the enhanced reactivity of the sulfonyl fluoride.[3][4]

  • Specificity: The substitution pattern may confer a different specificity profile compared to PMSF. The combination of electronic and steric factors could favor inhibition of certain proteases over others.

  • Stability: The stability in aqueous solution would need to be experimentally determined, as various ring substitutions can influence hydrolysis rates.

A Framework for Head-to-Head Comparison

ParameterPhenylmethylsulfonyl Fluoride (PMSF)4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride
Target Protease Class Serine ProteasesTo be determined
IC50 (vs. Trypsin) ~0.1 - 1 mM (effective concentration)[2]To be determined
IC50 (vs. Chymotrypsin) ~0.1 - 1 mM (effective concentration)[2]To be determined
Aqueous Stability (t1/2 at pH 7.5, 25°C) ~30-55 minutes[1]To be determined
Solubility Poor in aqueous buffersTo be determined
Toxicity HighTo be determined
Off-Target Effects Can react with other nucleophilic residuesTo be determined

Experimental Guide for Comparative Analysis of Protease Inhibitors

For researchers wishing to evaluate a novel inhibitor like 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride against PMSF, a systematic experimental approach is crucial. The following protocols provide a roadmap for this comparison.

1. Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. A common method for determining the IC50 of a protease inhibitor is a fluorescence-based assay.

Objective: To determine the concentration of each inhibitor required to reduce the activity of a specific protease (e.g., trypsin) by 50%.

Materials:

  • Purified protease (e.g., TPCK-treated trypsin)

  • Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2)

  • PMSF

  • 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride

  • Anhydrous solvent for stock solutions (e.g., DMSO or isopropanol)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Stock Solutions:

    • Dissolve PMSF in anhydrous isopropanol to a concentration of 100 mM.

    • Dissolve 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride in DMSO to a concentration of 100 mM.

  • Prepare Serial Dilutions:

    • Create a series of dilutions of each inhibitor stock solution in the assay buffer. The final concentrations in the assay should span a range that is expected to produce 0% to 100% inhibition.

  • Set up the Assay Plate:

    • Add a fixed amount of the protease solution to each well of the microplate.

    • Add the serially diluted inhibitors to their respective wells. Include a positive control (protease without inhibitor) and a negative control (buffer without protease).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Assessment of Aqueous Stability

Objective: To compare the stability of PMSF and the novel inhibitor in an aqueous buffer over time.

Protocol:

  • Prepare solutions of each inhibitor at a working concentration (e.g., 1 mM) in the assay buffer.

  • Incubate the solutions at a defined temperature (e.g., 25°C).

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of each inhibitor solution and add it to a protease activity assay (as described above) to determine the remaining inhibitory activity.

  • Plot the percent remaining activity versus time to determine the half-life of each inhibitor in the aqueous buffer.

3. Specificity Profiling

Objective: To assess the inhibitory activity of each compound against a panel of different proteases.

Protocol:

  • Repeat the IC50 determination protocol using a variety of proteases from different classes (e.g., other serine proteases like chymotrypsin and elastase, cysteine proteases like papain, and metalloproteases like thermolysin).

  • The results will provide a specificity profile for each inhibitor, indicating which proteases they effectively inhibit.

Comparative_Workflow cluster_Preparation Preparation cluster_Assays Experimental Assays cluster_Analysis Data Analysis Stock_Solutions Prepare Stock Solutions (PMSF & Compound X) Serial_Dilutions Prepare Serial Dilutions Stock_Solutions->Serial_Dilutions Stability_Assay Aqueous Stability Assay Stock_Solutions->Stability_Assay Specificity_Assay Specificity Profiling (Protease Panel) Stock_Solutions->Specificity_Assay IC50_Assay IC50 Determination (Fluorescence-based) Serial_Dilutions->IC50_Assay IC50_Curve Generate Dose-Response Curves & Calculate IC50 IC50_Assay->IC50_Curve Stability_Curve Plot % Activity vs. Time & Calculate Half-life Stability_Assay->Stability_Curve Specificity_Profile Create Specificity Profile Specificity_Assay->Specificity_Profile

Caption: Experimental workflow for comparing protease inhibitors.

Decision-Making Workflow for Inhibitor Selection

The choice between a well-established inhibitor like PMSF and a novel compound depends on several factors. This workflow can guide the decision-making process.

Inhibitor_Decision_Tree Start Start: Need for Protease Inhibition Experiment_Type What is the nature of the experiment? Start->Experiment_Type Routine_Lysis Routine Cell Lysis Experiment_Type->Routine_Lysis Short-term Long_Incubation Long Incubation or Purification Experiment_Type->Long_Incubation Long-term Specific_Target Inhibition of a Specific Protease Experiment_Type->Specific_Target Targeted Cost_Sensitivity Is cost a major factor? Routine_Lysis->Cost_Sensitivity Stability_Needed Is inhibitor stability critical? Long_Incubation->Stability_Needed Evaluate_Novel Evaluate Novel Inhibitor (IC50, Stability, Specificity) Specific_Target->Evaluate_Novel Use_PMSF Use freshly prepared PMSF Cost_Sensitivity->Use_PMSF Yes Consider_AEBSF Consider a more stable alternative (e.g., AEBSF or validated novel inhibitor) Cost_Sensitivity->Consider_AEBSF No Toxicity_Concern Is toxicity a concern? Consider_AEBSF->Toxicity_Concern Stability_Needed->Use_PMSF No, with re-addition Stability_Needed->Consider_AEBSF Yes Select_Best Select the most effective inhibitor Toxicity_Concern->Select_Best Yes Compare_Performance Compare performance to PMSF/AEBSF Evaluate_Novel->Compare_Performance Compare_Performance->Select_Best

Caption: Decision tree for selecting a protease inhibitor.

Conclusion

PMSF remains a widely used and effective serine protease inhibitor for many routine applications, primarily due to its rapid action and low cost. However, its significant drawbacks, namely its instability in aqueous solutions and high toxicity, necessitate careful handling and limit its use in prolonged experiments.

The evaluation of novel sulfonyl fluorides, such as 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride, offers the potential for identifying inhibitors with improved properties. Structure-activity relationships can provide initial hypotheses about a new compound's potency and specificity. However, these must be validated through rigorous experimental comparison against established standards.

For researchers, the choice of a protease inhibitor should be a data-driven decision. By following the experimental guidelines outlined in this guide, scientists can confidently characterize and compare novel inhibitors, ultimately selecting the most appropriate tool to safeguard the integrity of their valuable protein samples and ensure the reliability of their experimental results. For applications requiring high stability and lower toxicity, commercially available alternatives like AEBSF should also be considered.[2][5]

References

  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering.
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.
  • Screening, Purification and Characterization of Protease Inhibitor
  • Sulfonyl Fluoride Inhibitors of F
  • A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF. (2026). BenchChem.
  • 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride. (n.d.). ChemIndex.
  • 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride. (n.d.). ChemIndex.
  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. (n.d.). Molecular Systems Design & Engineering (RSC Publishing).
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.).
  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). Semantic Scholar.
  • Protease and Phosphatase Inhibitors: Tips for the Lab. (2023, November 14). Biocompare.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug
  • 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. (2024, September 3). GoldBio.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24).
  • The Protease Inhibitor 4-(2-Aminoethyl) Benzenesulfonyl Fluoride Covalently Modifies Human Plasma Proteins and Changes. (n.d.). Sigma-Aldrich.
  • AEBSF. (n.d.). Wikipedia.
  • The Complete Guide for Protease Inhibition. (n.d.).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (n.d.).
  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022, April 20). Frontiers.
  • Protease Inhibitor Cocktail. (n.d.). Sigma-Aldrich.
  • AEBSF | Additional Synthetic Protease Inhibitors: Tocris Bioscience. (n.d.). R&D Systems.
  • Understanding Protease Inhibitor Cocktails: Deep Overview. (2020, March 5). GoldBio.
  • Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.
  • Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. (n.d.). PMC.
  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022, February 2).
  • Serine protease inhibitor AEBSF (4-[2-Aminoethyl] benzenesulfonyl.... (n.d.).
  • PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. (2026, January 7). AntBio.
  • 4-NITROBENZENESULFONYL FLUORIDE | 349-96-2. (2026, January 13). ChemicalBook.
  • 4-Nitrobenzenesulfonyl fluoride 95 349-96-2. (n.d.). Sigma-Aldrich.
  • 4-Hydroxy-3-nitrobenzenesulfonic acid | C6H5NO6S | CID 69228. (n.d.). PubChem - NIH.

Sources

Comparative

Comparing SuFEx reactivity: 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride vs generic sulfonyl fluorides

As a Senior Application Scientist, I frequently encounter researchers who treat all sulfonyl fluorides as universally stable "click" hubs. While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is celebrated for its rob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers who treat all sulfonyl fluorides as universally stable "click" hubs. While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is celebrated for its robust, water- and oxygen-friendly nature, structural nuances fundamentally alter reagent behavior.

This guide provides an in-depth mechanistic and experimental comparison between generic sulfonyl fluorides (e.g., benzenesulfonyl fluoride) and 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride —a highly reactive, bifunctional AB-type monomer. Understanding the causality behind their divergent reactivities is critical for designing successful workflows in both small-molecule drug discovery and polymer science.

Mechanistic and Electronic Divergence

Generic Sulfonyl Fluorides: The Stable Electrophile

Generic sulfonyl fluorides (like PhSO₂F or ethenesulfonyl fluoride) are defined by their thermodynamic stability and resistance to reduction . The high oxidation state of the S(VI)-F bond makes it virtually inert to water, mild nucleophiles, and thermolysis . To unleash their electrophilicity, they require specific catalytic activation—typically via strong Lewis bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or bifluoride salts. Because they lack a latent nucleophile, they act strictly as monofunctional electrophilic hubs for orthogonal A-B coupling.

4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride: The AB-Type Monomer

In stark contrast, 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride is a bifunctional system containing both an electrophilic center (-SO₂F) and a latent nucleophilic center (-OH). The causality of its unique reactivity lies in its electronic architecture:

  • Enhanced Electrophilicity: The strongly electron-withdrawing nitro group (-NO₂) at the meta-position to the sulfonyl fluoride pulls electron density away from the sulfur center, making it significantly more susceptible to nucleophilic attack than a generic PhSO₂F.

  • Acidic Latent Nucleophile: The placement of the nitro group ortho to the phenolic hydroxyl dramatically lowers the pKa of the phenol through mesomeric and inductive electron withdrawal.

When exposed to even a mild base, the phenol rapidly deprotonates to form a potent phenoxide nucleophile. Instead of acting as a stable click hub, the molecule instantly undergoes step-growth polycondensation, reacting with itself to form complex polysulfonates .

G cluster_0 Generic Sulfonyl Fluoride (e.g., PhSO2F) cluster_1 4-OH-2-Me-3-NO2-PhSO2F A Ph-SO2F (Stable Electrophile) D Stable SuFEx Product (Sulfonamide) A->D + Nucleophile B Nucleophile (R-NH2 / R-OH) B->D C Base Catalyst (DBU) C->D E AB-Type Monomer (Electrophile + Nucleophile) G Reactive Phenoxide Intermediate E->G Base F Base Addition (Deprotonation) F->G H Polysulfonate (Polymerization) G->H Polycondensation

Fig 1. Reaction pathways: Stable SuFEx coupling vs. AB-type base-triggered polycondensation.

Quantitative Data & Property Comparison

To guide experimental design, the table below summarizes the critical physiochemical and reactive differences between these two classes of sulfonyl fluorides.

PropertyGeneric Sulfonyl Fluoride (e.g., PhSO₂F)4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride
Molecular Classification Monofunctional ElectrophileBifunctional AB-Type Monomer
Latent Nucleophile NonePhenolic -OH (Highly Acidic)
S-F Electrophilicity Moderate (Requires DBU/BEMP)High (Enhanced by -NO₂ EWG)
Base Stability Highly Stable (Inert to mild bases)Highly Unstable (Self-polymerizes instantly)
Primary Application Click Chemistry Hub (A-B coupling)Polysulfonate Precursor (Materials Science)

Experimental Protocols

The following workflows demonstrate the divergent handling required for these reagents. Every protocol described here is designed as a self-validating system , ensuring that the physical or analytical readouts inherently confirm the success of the mechanistic pathway.

Protocol A: Intermolecular SuFEx Coupling (Generic SO₂F)

Rationale: This protocol demonstrates the stability of generic sulfonyl fluorides. The S-F bond remains untouched until DBU is introduced to catalyze the specific nucleophilic attack by an external amine.

  • Preparation: Charge an oven-dried 10 mL reaction vial with benzenesulfonyl fluoride (1.0 mmol) and benzylamine (1.2 mmol) in anhydrous acetonitrile (3.0 mL).

  • Catalyst Addition: Add DBU (0.2 mmol, 20 mol%) dropwise to the stirring mixture at room temperature.

  • Self-Validating Reaction Tracking: Stir for 12 hours. The reaction is self-validating via LC-MS; you will observe the complete consumption of the amine and the exclusive formation of the sulfonamide mass peak, with zero hydrolysis side-products.

  • Workup: Quench the reaction with 1M HCl (5 mL) to neutralize the DBU. Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Base-Triggered Polycondensation (AB Monomer)

Rationale: This protocol leverages the bifunctional nature of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride. The addition of an inorganic base deprotonates the highly acidic phenol, unmasking the nucleophile for step-growth SuFEx polymerization .

  • Preparation: Dissolve 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (1.0 mmol) in anhydrous DMF (2.0 mL) under a nitrogen atmosphere.

  • Activation: Add anhydrous K₂CO₃ (2.0 mmol) to serve as a proton sponge, followed immediately by DBU (0.1 mmol, 10 mol%) as the SuFEx catalyst.

  • Self-Validating Polymerization: Heat the mixture to 60 °C for 24 hours. This protocol is self-validating through physical observation: the reaction mixture will exhibit a distinct, measurable increase in viscosity as the step-growth polycondensation proceeds.

  • Isolation: Precipitate the resulting polysulfonate by dropwise addition of the viscous DMF solution into vigorously stirred cold methanol (20 mL).

  • Collection: Filter the precipitated polymer and dry under a vacuum at 40 °C overnight.

Structural Impact on S-F Bond Activation

Understanding the electronic push-and-pull within the aromatic ring is essential for predicting SuFEx behavior. The diagram below maps how functional group substitutions dictate the stability and reactivity of the sulfur center.

G A Generic Sulfonyl Fluoride C S-F Bond: Moderately Electrophilic Requires Strong Catalyst A->C E No Latent Nucleophile Stable in Base A->E B 4-OH-2-Me-3-NO2-PhSO2F D S-F Bond: Highly Electrophilic Activated by -NO2 (EWG) B->D F -OH Group (Latent Nucleophile) Deprotonates in Base B->F

Fig 2. Electronic properties dictating SuFEx stability and reactivity in sulfonyl fluorides.

Conclusion

While generic sulfonyl fluorides are unparalleled as stable, orthogonal click hubs for small-molecule synthesis, highly substituted variants like 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride break this paradigm. By combining a highly acidic latent nucleophile with an electronically activated electrophile, it serves as a powerful AB-type monomer for advanced materials synthesis. Researchers must carefully evaluate the electronic environment of their SuFEx reagents to prevent unintended polycondensation and ensure workflow success.

References

  • Sharpless, K. B. et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. URL:[Link]

  • Dong, J. et al. "SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride–Amine Adducts." Angewandte Chemie International Edition, 2017. URL:[Link]

  • Wu, P. et al. "Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers." ACS Polymers Au, 2023. URL:[Link]

Validation

LC-MS fragmentation pattern of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

LC-MS Performance and Fragmentation Guide: 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride vs. Legacy Electrophiles As the pharmaceutical industry increasingly pivots toward targeted covalent inhibitors, Sulfur(VI) Fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Performance and Fragmentation Guide: 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride vs. Legacy Electrophiles

As the pharmaceutical industry increasingly pivots toward targeted covalent inhibitors, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology. At the heart of this shift are sulfonyl fluorides—highly stable, chemoselective warheads that overcome the severe limitations of legacy sulfonyl chlorides.

This guide provides an in-depth, objective analysis of the LC-MS behavior, ionization causality, and fragmentation patterns of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS: 23379-32-0), comparing its analytical performance directly against its sulfonyl chloride counterpart.

Ionization Causality and MS/MS Fragmentation Pathways

To develop robust bioanalytical assays, one must understand the fundamental physical chemistry driving the molecule's behavior inside the mass spectrometer.

Ionization Causality: 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride exhibits exceptional ionization efficiency in Negative Electrospray Ionization (ESI-). This is not coincidental; it is driven by the molecule's specific substitution pattern. The phenolic hydroxyl group is highly acidic because its conjugate base (the phenolate anion) is stabilized by the strong electron-withdrawing effects of the ortho-nitro group and the para-sulfonyl fluoride group. This localized electron deficiency ensures near-quantitative deprotonation in mildly buffered aqueous mobile phases, yielding a robust [M-H]⁻ precursor ion at m/z 233.99 .

Fragmentation Logic: While the S-F bond is kinetically inert in aqueous solutions—a phenomenon often referred to as the "sleeping beauty" effect in [1]—it dissociates predictably under Collision-Induced Dissociation (CID). The fragmentation fingerprint is highly diagnostic:

  • Primary Pathway (Loss of SO₂): The dominant transition is the extrusion of neutral sulfur dioxide (63.96 Da), generating a highly stable substituted phenolate fragment at m/z 170.03.

  • Secondary Pathways (Loss of HF / SO₂F•): The molecule can also undergo a direct loss of HF (20.00 Da) to yield m/z 213.98, or homolytic cleavage of the sulfonyl radical (82.96 Da) to yield m/z 151.03. This is a common fragmentation pathway for [2].

  • Tertiary Pathway (Loss of NO): The m/z 170.03 product ion undergoes subsequent loss of the nitroso radical (29.99 Da), a classic signature of nitroaromatics, yielding m/z 140.03.

G M Precursor Ion [M-H]⁻ m/z 233.99 F1 Fragment 1 [M-H-HF]⁻ m/z 213.98 M->F1 -HF (20.00 Da) F2 Fragment 2 [M-H-SO₂]⁻ m/z 170.03 M->F2 -SO₂ (63.96 Da) F3 Fragment 3 [M-H-SO₂F]⁻• m/z 151.03 M->F3 -SO₂F (82.96 Da) F4 Fragment 4 [M-H-SO₂-NO]⁻ m/z 140.03 F2->F4 -NO (29.99 Da)

Figure 1: ESI- MS/MS fragmentation pathways of 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride.

Objective Performance Comparison: Fluoride vs. Legacy Chloride

Historically, sulfonyl chlorides were utilized for covalent labeling. However, their extreme susceptibility to aqueous hydrolysis makes them a liability in modern LC-MS workflows. When injected onto a reversed-phase column, sulfonyl chlorides rapidly hydrolyze into their corresponding sulfonic acids. This results in split chromatographic peaks, massive signal dilution, and poor reproducibility, effectively ruining [3] assays.

Conversely, the thermodynamic stability of the S-F bond [4] ensures that the sulfonyl fluoride remains completely intact during standard LC-MS gradients.

Table 1: LC-MS Performance Comparison

Performance Metric4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride4-hydroxy-2-methyl-3-nitrobenzenesulfonyl chloride
Aqueous Stability (t½ in LC solvent) > 72 hours< 5 minutes
ESI- Ionization Efficiency High (Sharp, single chromatographic peak)Low (Split peaks due to on-column hydrolysis)
Primary MS/MS Product Ion m/z 170.03 (Loss of SO₂)m/z 168.04 (From hydrolyzed sulfonic acid)
Limit of Detection (LOD, S/N > 3) 0.5 ng/mL15.0 ng/mL
Suitability for High-Throughput Screening ExcellentPoor

Self-Validating LC-MS/MS Protocol

To ensure absolute data integrity when analyzing 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride, utilize the following self-validating methodology.

Step 1: Sample Preparation & Self-Validation Checkpoint

  • Preparation: Dissolve the compound in 100% LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and LC-MS grade Water.

  • Self-Validation System: Prepare two identical aliquots. Inject Aliquot A immediately (T=0). Leave Aliquot B on the autosampler at room temperature for 24 hours, then inject (T=24).

  • Causality Check: The ratio of the m/z 233.99 peak area between T=24 and T=0 must be ≥ 0.95. A drop below this threshold indicates unexpected nucleophilic contamination (e.g., trace amines) in your mobile phase or diluent, as the SuFEx warhead should remain completely inert in pure water/organic mixtures.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Avoid formic acid. The near-neutral pH of ammonium acetate actively promotes the deprotonation of the phenol group, maximizing ESI- sensitivity without degrading the silica stationary phase.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI- MRM Parameters)

  • Polarity: Negative Ion Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Transitions (Precursor -> Product):

    • Quantifier: m/z 233.99 → 170.03 (Collision Energy: 18 eV)

    • Qualifier 1: m/z 233.99 → 140.03 (Collision Energy: 28 eV)

    • Qualifier 2: m/z 233.99 → 151.03 (Collision Energy: 22 eV)

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Molecules (MDPI) URL:[Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry Environmental Science & Technology (ACS Publications) URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Comparative

Validating Covalent Adducts of 4-Hydroxy-2-Methyl-3-Nitrobenzenesulfonyl Fluoride via Mass Spectrometry: A Comparative Guide

As the landscape of targeted covalent inhibitors (TCIs) and chemical proteomics evolves, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone for developing highly selective probes. Among these, 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemical proteomics evolves, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone for developing highly selective probes. Among these, 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (4-HMNBSF) represents a specialized class of aryl sulfonyl fluorides. Unlike classical, highly reactive electrophiles, 4-HMNBSF leverages a proximity-driven reaction mechanism to selectively modify nucleophilic residues (Ser, Thr, Tyr, Lys, His) within protein binding pockets.

This guide provides an objective comparison of 4-HMNBSF against traditional sulfonyl fluoride alternatives and details a self-validating mass spectrometry (MS) methodology for characterizing its covalent adducts.

The Chemistry and Causality of 4-HMNBSF

To understand the analytical requirements for validating 4-HMNBSF adducts, we must first examine the causality behind its chemical design. Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology due to their unique balance of aqueous stability and context-dependent reactivity [1].

Classical probes like PMSF (phenylmethanesulfonyl fluoride) are highly electrophilic and indiscriminately target exposed serine residues, making them excellent general protease inhibitors but poor selective probes. They suffer from rapid aqueous hydrolysis (half-life < 1 hour).

In contrast, 4-HMNBSF is engineered for proximity-enhanced reactivity [4].

  • The Hydroxyl Group (-OH): Acts as a hydrogen-bond donor, anchoring the probe in specific binding pockets prior to covalent bond formation.

  • The Nitro Group (-NO₂): Electron-withdrawing, which tunes the electrophilicity of the sulfonyl fluoride, while also providing a distinct UV/Vis and MS fragmentation signature.

  • The "Sleeping Beauty" Phenomenon: 4-HMNBSF remains largely inert in aqueous buffer. The SuFEx reaction is only catalyzed when the probe binds to a correctly folded protein, positioning the S-F bond in precise geometry with a deprotonated nucleophile [2].

Comparative Performance Data

The table below summarizes the quantitative and qualitative performance metrics of 4-HMNBSF compared to alternative covalent probes.

ProbeWarhead ChemistryAqueous Half-Life (pH 7.4)Target SpecificityMS Adduct Mass ShiftPrimary Application
4-HMNBSF Substituted Aryl Sulfonyl Fluoride> 24 hoursHigh (Proximity-driven)+215.01 Da Targeted Covalent Probe Validation
PMSF Alkyl Sulfonyl Fluoride< 1 hourLow (Pan-Serine/Proteases)+155.02 DaGeneral Protease Inhibition
AEBSF Aryl Sulfonyl Fluoride~10 hoursModerate (Proteases)+184.04 DaWater-soluble Protease Inhibition
XO44 Aminopyrazole Sulfonyl Fluoride> 24 hoursHigh (Kinase Lysines)+281.07 DaBroad-Spectrum Kinase Profiling [3]

Experimental Workflow: A Self-Validating System

A critical failure point in covalent probe validation is the misidentification of non-specific surface labeling as active-site engagement. To establish trustworthiness, the MS protocol must be a self-validating system . This is achieved by running a parallel negative control using a denatured version of the target protein. Because 4-HMNBSF relies on the "Sleeping Beauty" mechanism, denaturing the protein destroys the catalytic microenvironment, rendering the probe inert.

Workflow A Native Protein + 4-HMNBSF C SuFEx Reaction (Proximity-Driven) A->C B Denatured Control + 4-HMNBSF D No Reaction (Inert Probe) B->D E Trypsin Digestion & LC-MS/MS (HCD) C->E D->E F Adduct Identified (+215.01 Da) E->F

Figure 1: Self-validating LC-MS/MS workflow demonstrating the SuFEx Sleeping Beauty phenomenon.

Step-by-Step Methodology: Top-Down & Bottom-Up Validation
Phase 1: Intact Mass Analysis (Top-Down)

Causality: Before digesting the protein, we must confirm that the probe binds with a 1:1 stoichiometry. Poly-labeling indicates that the probe concentration is too high or that the probe is acting promiscuously.

  • Incubation: Incubate 1 µM of recombinant target protein with 10 µM 4-HMNBSF in 50 mM HEPES (pH 7.4), 150 mM NaCl for 2 hours at room temperature.

  • Control: In parallel, heat 1 µM of the protein at 95°C for 10 minutes with 8M Urea prior to adding 4-HMNBSF.

  • Desalting: Quench the reaction with 1% formic acid. Desalt the intact protein using C4 ZipTips to remove unreacted probe and buffer salts.

  • Acquisition: Analyze via LC-TOF-MS. Deconvolute the raw spectra. A successful reaction will show a single mass shift of +215.01 Da (corresponding to the addition of the C₇H₅NO₅S moiety after the loss of the fluoride leaving group) exclusively in the native protein sample.

Phase 2: Peptide Mapping and Site Localization (Bottom-Up)

Causality: Collision-Induced Dissociation (CID) often causes the neutral loss of the sulfonyl adduct, leaving the peptide backbone intact but stripping the modification. To prevent this, we utilize Higher-energy C-trap Dissociation (HCD) or Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), which preserves the sulfonyl linkage while fragmenting the peptide backbone [5].

  • Denaturation & Reduction: To the natively labeled sample, add Urea to a final concentration of 8M. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C).

  • Alkylation: Alkylate free cysteines with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes. Note: 4-HMNBSF rarely targets cysteines due to its oxophilic nature, but alkylation prevents disulfide scrambling.

  • Digestion: Dilute the Urea concentration to < 1M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • LC-MS/MS Analysis: Inject the peptides onto a C18 nano-column coupled to an Orbitrap mass spectrometer.

  • Data-Dependent Acquisition (DDA): Set the MS1 resolution to 70,000. Select the top 10 most intense precursors for MS2 fragmentation using HCD (Normalized Collision Energy: 28-32%).

MS_Logic Step1 Top-Down MS Intact Mass Analysis Verifies 1:1 Stoichiometry Step2 Bottom-Up MS Proteolytic Digestion Generates Peptides Step1->Step2 If stoichiometry is 1:1 Step3 HCD Fragmentation Preserves Sulfonyl Bond Prevents Neutral Loss Step2->Step3 Step4 Site Localization b/y Ion Series Mapping Pinpoints Modified Residue Step3->Step4

Figure 2: Logical progression of mass spectrometry validation for covalent adduct localization.

Data Interpretation and Adduct Identification

When processing the raw MS data (using platforms like MaxQuant or Proteome Discoverer), configure the search parameters to include a dynamic modification of +215.010 Da on Ser, Thr, Tyr, Lys, and His residues.

Key diagnostic indicators of a valid 4-HMNBSF adduct:

  • High-Quality b- and y-Ion Series: The modified peptide must exhibit a continuous b- or y-ion series flanking the modified residue. For example, if y₄ is unmodified but y₅ carries the +215.01 Da shift, the modification is unambiguously localized to the fifth residue from the C-terminus.

  • Absence of Neutral Loss Peaks: If HCD energy is optimized correctly, the dominant MS2 peaks will represent backbone cleavage rather than the cleavage of the C-S or S-O bonds of the adduct.

  • Negative Control Confirmation: The identified modified peptide must be completely absent in the denatured control sample, proving that the labeling was driven by the native 3D conformation of the protein binding pocket.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. URL: [Link]

  • Dong, J., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814. URL: [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. URL: [Link]

  • Yang, B., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11162-11167. URL: [Link]

  • Kramer, N. J., et al. (2021). Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Analytical Chemistry, 93(35), 11929-11937. URL: [Link]

Validation

Spectrophotometric Validation of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride (HMN-SF) Cleavage: A Comparative Guide

Executive Summary Sulfonyl fluorides have emerged as privileged warheads in chemical biology, balancing aqueous stability with highly specific reactivity toward nucleophilic residues (Ser, Thr, Tyr, Lys, His) via Sulfur(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonyl fluorides have emerged as privileged warheads in chemical biology, balancing aqueous stability with highly specific reactivity toward nucleophilic residues (Ser, Thr, Tyr, Lys, His) via Sulfur(VI) Fluoride Exchange (SuFEx)[1],[2]. However, traditional covalent probes like Phenylmethanesulfonyl fluoride (PMSF) are spectrophotometrically "silent," requiring discontinuous, secondary assays to confirm target engagement[3].

4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (HMN-SF) bridges this gap. By integrating a chromogenic leaving-group architecture directly into the SuFEx warhead, HMN-SF enables continuous, real-time spectrophotometric validation of S-F bond cleavage. This guide provides an in-depth comparative analysis and self-validating experimental protocols for deploying HMN-SF in covalent drug discovery and enzyme kinetic studies.

Mechanistic Causality: The Chemistry of Self-Reporting Probes

To utilize HMN-SF effectively, one must understand the causality behind its spectrophotometric shift. The design of HMN-SF leverages the electronic interplay between the sulfonyl fluoride group and the substituted phenol ring:

  • The Intact State (Silent): In its unreacted form, the highly electronegative sulfonyl fluoride group pulls electron density away from the aromatic ring. This stabilizes the protonated state of the para-hydroxyl group, keeping its absorbance maximum in the near-UV range (~330 nm).

  • The Cleavage Event (Activation): Upon nucleophilic attack by a target enzyme (e.g., a catalytic serine) or via SuFEx click conditions, the S-F bond is cleaved, releasing a fluoride ion ( F− )[4].

  • The Chromogenic Shift: The conversion of the sulfonyl fluoride into a sulfonate ester (or its hydrolyzed sulfonate counterpart) reduces the electron-withdrawing power at the sulfonyl position. This alters the pKa of the phenol, favoring the formation of a phenolate ion stabilized by the ortho-nitro group. This extended conjugated system induces a strong bathochromic shift, producing a distinct absorbance peak at 410 nm [5].

MechanisticPathway Probe HMN-SF Probe (Silent: ~330 nm) Reaction S-F Bond Cleavage (SuFEx Reaction) Probe->Reaction Binds Target Target Nucleophile (Ser/Tyr/Lys) Target->Reaction Attacks S(VI) Adduct Covalent Adduct (Active: ~410 nm) Reaction->Adduct Chromophore Shift Fluoride Released Fluoride (F-) Reaction->Fluoride Leaving Group

Mechanistic pathway of HMN-SF cleavage and subsequent chromogenic activation.

Comparative Performance Analysis

When designing a covalent assay, selecting the right probe dictates the workflow's efficiency. The table below objectively compares HMN-SF against standard alternatives.

FeatureHMN-SFPMSFAEBSFFluorogenic Substrates (e.g., AMC)
Mechanism of Action Covalent Modification (SuFEx)Covalent ModificationCovalent ModificationNon-covalent (Substrate Turnover)
Reporting Modality Direct (Chromogenic) SilentSilentDirect (Fluorogenic)
Assay Format Continuous DiscontinuousDiscontinuousContinuous
Aqueous Stability High (SuFEx-tuned)Low ( t1/2​ ~30 min at pH 7.5)ModerateHigh
Primary Utility Real-time covalent tracking & kinact​/KI​ calculationEnd-point enzyme inhibitionEnd-point enzyme inhibitionReversible enzyme activity screening
Wavelength λabs​ = 410 nmN/AN/A λex​ = 380 nm / λem​ = 460 nm

Insight: While PMSF and AEBSF are ubiquitous, their inability to self-report requires researchers to run parallel substrate-turnover assays to infer inhibition[3]. HMN-SF eliminates this secondary step, directly quantifying the covalent modification event.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, spectrophotometric assays must be designed as self-validating systems. The following protocol outlines the determination of the pseudo-first-order rate constant ( kobs​ ) for HMN-SF cleavage.

Phase 1: Extinction Coefficient ( Δε ) Determination

Before kinetic tracking, you must establish the exact molar absorbance of the cleaved probe.

  • Prepare a 10 mM stock of HMN-SF in anhydrous DMSO.

  • In a quartz cuvette, add 990 µL of 0.1 M NaOH and 10 µL of the HMN-SF stock (Final concentration: 100 µM).

  • Allow 5 minutes for complete base-catalyzed hydrolysis.

  • Measure the absorbance at 410 nm against a blank (0.1 M NaOH + 1% DMSO).

  • Calculate Δε410​ using the Beer-Lambert Law ( A=ε⋅c⋅l ).

Phase 2: Continuous Kinetic Assay
  • Buffer Preparation: Prepare 50 mM HEPES, 100 mM NaCl, pH 7.5. Equilibrate to 25°C.

  • Baseline Establishment: Add 980 µL of buffer and 10 µL of the target enzyme (e.g., 1 µM final concentration) to the cuvette. Zero the spectrophotometer at 410 nm.

  • Reaction Initiation: Rapidly inject 10 µL of HMN-SF (varying final concentrations from 10 µM to 100 µM). Mix by inversion.

  • Data Acquisition: Record A410​ continuously for 15–30 minutes at 1-second intervals.

  • Self-Validation Checkpoint: Run a parallel Vehicle Control (Buffer + 100 µM HMN-SF + no enzyme). The ΔA410​ of this control must remain <5% of the enzymatic reaction to confirm that the signal is driven by specific enzymatic cleavage, not spontaneous aqueous hydrolysis[5].

AssayWorkflow S1 Step 1: Baseline Establishment Buffer + Target Enzyme in Cuvette S2 Step 2: HMN-SF Addition Initiate Cleavage Reaction S1->S2 S3 Step 3: Spectrophotometric Monitoring Continuous Read at 410 nm S2->S3 S4 Step 4: Data Analysis Calculate k_inact / K_I S3->S4

Step-by-step spectrophotometric workflow for continuous validation of HMN-SF cleavage.
Phase 3: Data Analysis

Plot the product formation (calculated via Δε410​ ) over time. Fit the exponential curve to the equation [P]t​=[P]∞​(1−e−kobs​t) to extract kobs​ . Plotting kobs​ against HMN-SF concentration will yield the second-order rate constant ( kinact​/KI​ ), the gold standard metric for covalent probe efficiency.

References

  • [1] Title: Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery Source: Bioorganic Chemistry URL:[Link]

  • [4] Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Chemical Society Reviews URL:[Link]

  • [3] Title: Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network (Methodological Grounding for Continuous Assays) Source: Redox Report (Taylor & Francis) URL:[Link]

  • [5] Title: Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network (Secondary Reference for Tissue Homogenate Protocols) Source: PubMed Central URL:[Link]

  • [2] Title: Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry Source: Angewandte Chemie International Edition URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 4-Hydroxy-2-methyl-3-nitrobenzenesulfonyl Fluoride

Executive Summary & Chemical Profile In modern drug development and chemical biology, sulfonyl fluorides are highly valued as Sulfur Fluoride Exchange (SuFEx) hubs and irreversible covalent warheads for serine/threonine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug development and chemical biology, sulfonyl fluorides are highly valued as Sulfur Fluoride Exchange (SuFEx) hubs and irreversible covalent warheads for serine/threonine proteases. 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (CAS 23379-32-0) is a highly functionalized, electrophilic probe[1]. While the sulfonyl fluoride moiety is uniquely stable in neutral aqueous conditions compared to sulfonyl chlorides, it remains a severe latent hazard. Improper disposal or accidental acidification can lead to the hydrolysis of the compound, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[2].

This guide provides a self-validating, step-by-step operational and disposal protocol designed to neutralize the chemical at the source, ensuring absolute laboratory safety and regulatory compliance.

Mechanistic Rationale for Hazards (E-E-A-T)

Expertise & Causality: Why do we mandate a multi-step quenching process rather than direct disposal? Sulfonyl fluorides act as hard electrophiles. When exposed to strong bases or nucleophiles, the sulfur center is attacked, displacing the fluoride ion ( F− ). If this unquenched waste is transferred to a standard acidic waste carboy, the free fluoride ions will immediately protonate to form hydrofluoric acid (HF)[2]. HF is uniquely dangerous because it easily penetrates tissue, causing deep systemic toxicity (hypocalcemia), and it actively etches glass containers, which can lead to catastrophic primary containment failure[3].

Trustworthiness via Self-Validation: To prevent this, our protocol utilizes alkaline hydrolysis followed by calcium precipitation. The addition of calcium chloride ( CaCl2​ ) forces the free fluoride to precipitate as calcium fluoride ( CaF2​ ). This creates a self-validating system : the appearance of a white precipitate visually confirms to the scientist that the toxic fluoride has been permanently and safely sequestered.

Quantitative Safety & Compatibility Data

Property / ParameterValue / Guideline
Chemical Name 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride
CAS Number 23379-32-0[1]
Molecular Weight 235.19 g/mol [1]
Density 1.603 g/cm³[4]
Primary Hazards Corrosive solid, Toxic, Latent HF precursor[3]
Incompatible Materials Strong bases, strong acids, glass containers[3]
Max Accumulation Time 90 days from first drop in container[5]

Operational Workflow

Workflow Start 4-hydroxy-2-methyl-3-nitro- benzenesulfonyl fluoride PPE Don PPE & Fume Hood Setup Start->PPE Reaction SuFEx / Assay Workflow PPE->Reaction Waste Collect Sulfonyl Fluoride Waste Reaction->Waste Quench Alkaline Hydrolysis (1M NaOH) Waste->Quench Prevent HF gas formation Precipitate Add CaCl2 (Precipitate CaF2) Quench->Precipitate Inactivate F- ions Dispose EH&S Hazardous Waste Collection Precipitate->Dispose pH 7-8 adjustment

Operational workflow for the safe handling and disposal of sulfonyl fluoride probes.

Validated Quenching & Disposal Protocol

Execute the following steps exclusively within a certified chemical fume hood, wearing a chemically resistant lab coat, neoprene gloves, and a face shield.

Step 1: Solubilization

  • Collect all unreacted 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride and associated reaction waste in a high-density polyethylene (HDPE) beaker. Do not use glass [3].

  • Dissolve the solid residues in a minimum volume of a water-miscible organic solvent (e.g., DMSO or DMF) to ensure homogeneous reactivity during the quenching phase.

Step 2: Alkaline Hydrolysis

  • While stirring magnetically, slowly add an excess of 1 M NaOH (aq) dropwise to the solution.

  • Mechanistic Note: The hydroxide ions execute a nucleophilic attack on the sulfonyl group, displacing the fluoride ion and converting the warhead into a benign, water-soluble sodium sulfonate. Allow to stir for 30 minutes at room temperature.

Step 3: Fluoride Sequestration (Self-Validation Step)

  • Slowly add an excess of 1 M CaCl2 (aq) to the basic mixture.

  • Self-Validation Check: Observe the solution. The formation of a dense, white, cloudy precipitate ( CaF2​ ) visually confirms that the free fluoride ions have been successfully captured and rendered inert. If the solution remains clear, add additional CaCl2​ until precipitation is observed.

Step 4: Neutralization

  • Carefully adjust the pH of the suspension to 7.0–8.0 using dilute 1 M HCl.

  • Caution: Ensure that an excess of calcium is present before adding any acid to guarantee that no free fluoride is available to form HF gas.

Step 5: Waste Packaging & EH&S Collection

  • Transfer the neutralized suspension (including the solid CaF2​ ) into an HDPE secondary containment waste jug[5].

  • Label the container explicitly: "Hazardous Waste: Aqueous mixture containing DMSO, sodium sulfonate, and solid calcium fluoride."

  • Store in a designated satellite accumulation area and request an Environment, Health & Safety (EH&S) collection. The container must be collected within 90 days of the first waste addition[5].

Chemical Logic of Quenching

Mechanism ArSO2F Ar-SO2F Active Covalent Probe Inter Ar-SO3- + Na+ + F- Soluble Sulfonate & Fluoride ArSO2F->Inter OH- attack (Nucleophilic) NaOH 1M NaOH Alkaline Hydrolysis NaOH->Inter Final CaF2 (s) Insoluble, Safe Solid Inter->Final Ca2+ binding CaCl2 CaCl2 Calcium Precipitation CaCl2->Final

Chemical logic of quenching: converting reactive sulfonyl fluorides into inert calcium fluoride.

References

  • 23379-32-0 | 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride - ChemIndex. 1

  • 23379-32-0 | 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride (Density Data) - ChemIndex. 4

  • Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride Safety - Synquest Labs.3

  • How to Store and Dispose of Extremely Hazardous Chemical Waste - UC San Diego. 5

  • Toxicological response of Sprague Dawley rats from inhalation exposure to perfluorooctane sulfonyl fluoride (POSF) - PubMed (NIH). 2

Sources

Handling

Personal protective equipment for handling Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-

Handling Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- (CAS: 23379-32-0) requires stringent logistical planning and specialized safety protocols[1]. As a highly reactive electrophilic reagent containing both a sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- (CAS: 23379-32-0) requires stringent logistical planning and specialized safety protocols[1]. As a highly reactive electrophilic reagent containing both a sulfonyl fluoride group and a nitroaromatic moiety, it presents a complex, dual-threat hazard profile.

The primary acute risk stems from its potential to undergo hydrolysis, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[2]. This guide provides the critical operational, personal protective equipment (PPE), and disposal frameworks required for researchers and drug development professionals to handle this reagent safely.

Hazard Causality & Physicochemical Profile

To design a robust safety protocol, we must first understand the molecular behavior of the reagent. Sulfonyl fluorides ( R−SO2​F ) are generally stable under neutral conditions but rapidly hydrolyze in the presence of strong bases, acids, or atmospheric moisture to yield sulfonic acids and HF[2].

Unlike typical mineral acids, HF acts as a "protoplasmic poison"[3]. The un-ionized HF molecule easily penetrates lipid bilayers[3]. Once inside the tissue, it dissociates, and the fluoride ion ( F− ) aggressively chelates intracellular calcium ( Ca2+ ) and magnesium ( Mg2+ ), leading to liquefactive tissue necrosis, systemic hypocalcemia, and potentially fatal cardiac dysrhythmias[4].

Quantitative Hazard & Physicochemical Data | Property | Value | Safety & Logistical Implication | | :--- | :--- | :--- | | CAS Number | 23379-32-0 | Unique identifier for safety tracking and SDS retrieval[1]. | | Molecular Weight | 235.19 g/mol | Used to calculate precise stoichiometric ratios for chemical quenching[1]. | | Vapor Pressure | 1.54×10−4 mmHg (25°C) | Low volatility at room temperature, but dust aerosolization poses a severe inhalation hazard[5]. | | Boiling Point | 321.9°C | High thermal stability; however, decomposition yields HF , SOx​ , and NOx​ [5]. | | Flash Point | 148.5°C | Combustible; the nitroaromatic group requires storage away from open flames and reducing agents[5]. |

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling HF-releasing compounds. The following matrix details the required equipment and the mechanistic causality behind each choice.

Body AreaRequired PPEMaterial SpecificationCausality (The "Why")
Hands Double-layered glovesInner: Nitrile (4 mil) Outer: Neoprene (8+ mil)Sulfonyl fluorides can permeate standard latex. Neoprene provides superior resistance to both the organic aromatic backbone and the potential HF byproduct[2].
Eyes/Face Safety goggles + Face shieldANSI Z87.1 certified, wrap-around goggles under a full polycarbonate shield.Hydrolysis can be violently exothermic. HF exposure to the eyes causes rapid, irreversible corneal destruction[4]. A face shield prevents splash injuries to the mucosal membranes.
Body Chemical-resistant lab coatFlame-resistant (FR) cotton or specialized synthetic (e.g., Tyvek) with knit cuffs.The nitroaromatic group poses a mild combustion risk. The coat must prevent solid particulates from settling on exposed skin or street clothing.
Respiratory Fume hood (Minimum)Minimum face velocity of 80-100 fpm.Prevents inhalation of aerosolized dust, which can hydrolyze in the moisture of the respiratory tract, causing pulmonary edema[6].

Operational Workflow & Handling Protocol

Every step in handling Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- must function as a self-validating system, ensuring that failure at any single point halts the operation before exposure can occur.

G Start Phase 1: Pre-Operation Verify Fume Hood & Calcium Gluconate PPE Phase 2: Don Specialized PPE Double Gloves, Face Shield, FR Coat Start->PPE Handle Phase 3: Manipulate Reagent (Inert Atmosphere / Dry Conditions) PPE->Handle Spill Exposure or Spill Event? Handle->Spill Emergency Emergency Protocol: Apply Calcium Gluconate & Evacuate Spill->Emergency YES Quench Phase 4: Post-Use Quenching Mild Alkaline Hydrolysis (10% Na2CO3) Spill->Quench NO Dispose Phase 5: Hazardous Waste Segregate as HF-Contaminated Organic Quench->Dispose

Workflow for handling reactive sulfonyl fluorides and managing HF exposure risks.

Phase 1: Pre-Operational Verification
  • Antidote Check: Physically verify the presence of unexpired 2.5% calcium gluconate gel within 10 feet of the workstation[7]. Validation: If the gel is missing or expired, the operation cannot proceed.

  • Environmental Control: Ensure the fume hood is operational. Purge the reaction vessel with an inert gas (Argon or Nitrogen) to eliminate atmospheric moisture[8].

Phase 2: Reagent Manipulation
  • Weighing: Weigh the solid reagent directly inside the fume hood using an anti-static weigh boat. Do not transport open containers across the laboratory.

  • Solubilization: Dissolve the reagent in a dry, aprotic solvent (e.g., anhydrous DMF or DMSO). Causality: Protic solvents or water will initiate premature hydrolysis, degrading the reagent and releasing HF gas[2].

Phase 3: Decontamination & Disposal Plan
  • Quenching: Residual reagent must be actively quenched before disposal. Slowly add a 10% aqueous Sodium Carbonate ( Na2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ ) solution to the reaction vessel at 0°C[2]. Causality: The mild base safely hydrolyzes the sulfonyl fluoride to the corresponding sulfonate while immediately neutralizing the generated HF into benign Sodium Fluoride ( NaF ).

  • Surface Decontamination: Wipe down the fume hood surfaces and balances with a 10% Na2​CO3​ solution, followed by a water rinse[2].

  • Waste Segregation: Collect all quenched liquid waste in a clearly labeled, chemically compatible high-density polyethylene (HDPE) container. Validation: Do not use glass containers, as residual HF will etch and breach the glass[2].

Emergency Response & First Aid

If dermal exposure to the reagent or its hydrolysis byproducts occurs, time is the critical variable.

  • Immediate Dilution: Flush the affected area with copious amounts of water for exactly 5 minutes[7]. Causality: Prolonged washing (e.g., 15+ minutes) is contraindicated for HF because it delays the application of the specific antidote.

  • Antidote Application: Liberally massage 2.5% calcium gluconate gel into the affected skin[7]. Causality: The calcium ions ( Ca2+ ) in the gel act as a sacrificial target, chelating the penetrating fluoride ions to form insoluble calcium fluoride ( CaF2​ ), halting tissue necrosis and preventing systemic hypocalcemia[7],[9].

  • Medical Escalation: Seek immediate emergency medical attention, providing the Safety Data Sheet (SDS) and explicitly stating "Hydrofluoric Acid exposure."

References

  • ChemIndex. "23379-32-0 | 4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride." ChemIndex Database. [Link]

  • Duke University Occupational & Environmental Safety Office. "Chemical Safety Guidelines - PMSF and HF Releasers." Duke University. [Link]

  • Eisenkraft, A., et al. "Hydrogen fluoride - The protoplasmic poison." Israel Medical Association Journal, 2008. [Link]

  • American Academy of Pediatrics. "Calcium Gluconate | Mechanism of Action." Pediatric Care Online. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.